Tetracaine Hydrochloride
Description
Properties
IUPAC Name |
2-(dimethylamino)ethyl 4-(butylamino)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2.ClH/c1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;/h6-9,16H,4-5,10-12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWHTZKZQNXVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
94-24-6 (Parent) | |
| Record name | Tetracaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6042448 | |
| Record name | Tetracaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533049 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
136-47-0, 53762-93-9 | |
| Record name | Tetracaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracaine hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Viractin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053762939 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetracaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6042448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRACAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF5D4OPCI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tetracaine Hydrochloride's Mechanism of Action on Voltage-Gated Sodium Channels: An In-depth Technical Guide
Introduction
Voltage-gated sodium channels (Navs) are transmembrane proteins essential for the initiation and propagation of action potentials in excitable cells, such as neurons.[1][2] These channels cycle through distinct conformational states—primarily resting (closed), open, and inactivated—in response to changes in membrane potential.[3] Tetracaine, a potent local anesthetic of the ester type, exerts its clinical effect by reversibly blocking these channels.[1][4][5] This action prevents sodium ion influx, thereby inhibiting the depolarization necessary for nerve signal transmission and resulting in a localized loss of sensation.[4] This guide provides a detailed examination of the molecular mechanisms underlying tetracaine's interaction with voltage-gated sodium channels, intended for researchers, scientists, and professionals in drug development.
Core Mechanism: State-Dependent Blockade
The interaction between tetracaine and Nav channels is not static; rather, it is highly dependent on the conformational state of the channel. This principle is explained by the Modulated Receptor Hypothesis , which posits that local anesthetics have different binding affinities for the resting, open, and inactivated states of the sodium channel.[2][6]
-
Resting State: In the resting (closed) state, at hyperpolarized membrane potentials, tetracaine exhibits low affinity for the channel.[3][7] Significant block at this state only occurs at high, often clinically irrelevant, concentrations.[8]
-
Open and Inactivated States: Tetracaine's affinity for the Nav channel increases dramatically when the channel is in the open or inactivated state.[3][9] During high-frequency nerve stimulation, such as that which occurs during a pain signal, channels rapidly cycle between these states. This repeated opening and inactivation provides more opportunities for high-affinity binding, leading to a cumulative and more potent block. This phenomenon is known as use-dependent block or phasic block.[2] By binding to and stabilizing the inactivated state, tetracaine prevents the channel from returning to the resting state, making it unavailable for subsequent action potentials.[1][2]
Caption: Modulated receptor model for tetracaine's state-dependent binding.
Molecular Determinants and Access Pathways
The Local Anesthetic Binding Site
The binding site for tetracaine and other local anesthetics is located within the inner pore of the Nav channel's α-subunit.[8] This subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6).[2] Mutagenesis studies have identified key amino acid residues on the S6 segments that are critical for drug binding.[9][10]
Specifically, a highly conserved phenylalanine residue in the S6 segment of domain IV (e.g., F1764 in rat brain Nav1.2) is a major determinant of high-affinity, state-dependent block.[10][11] Mutation of this residue to a non-aromatic amino acid, such as alanine, can dramatically reduce or abolish the voltage-dependent and use-dependent block by local anesthetics.[10] Residues in the S6 segments of domains I and III also contribute to the binding site, creating a receptor pocket that accommodates the drug molecule.[3][11]
Channel Access Pathways
Tetracaine must traverse the cell membrane to reach its binding site within the channel pore. Two primary pathways have been proposed:
-
Lipophilic (Hydrophobic) Pathway: As an amphiphilic molecule, tetracaine can partition directly into the lipid bilayer of the cell membrane.[2] From within the membrane, it can then access its binding site through fenestrations (side openings) in the channel protein, which face the lipid phase.[12] This pathway is thought to be independent of the channel's activation gate state.[2]
-
Hydrophilic Pathway: The protonated, charged form of tetracaine can access the binding site from the intracellular side via the main pore opening.[2] This pathway is only accessible when the channel's intracellular activation gate is in the open state, making this route inherently voltage- and use-dependent.[2]
Caption: Access pathways for tetracaine to its binding site in the Nav channel.
Quantitative Analysis of Tetracaine Blockade
The potency of tetracaine is quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the Nav channel subtype, the state being targeted, and the experimental conditions. Use-dependent protocols, which involve rapid pulsing, typically yield lower IC50 values, reflecting the higher affinity for the open and inactivated states.
| Nav Subtype | Experimental Condition | IC50 (µM) | Species / Cell Line | Reference(s) |
| Nav1.1 | Use-Dependent (10 Hz, 10th pulse) | 1.8 | CHO Cells | [13] |
| Nav1.4 | Use-Dependent (10 Hz, 10th pulse) | 2.8 | CHO Cells | [13] |
| Nav1.5 | Use-Dependent (10 Hz, 10th pulse) | 13.0 | HEK-293 Cells | [13] |
| Nav1.8 | Use-Dependent (10 Hz, 10th pulse) | 1.3 | CHO Cells | [13] |
| N/A | Tonic Block (Na+ Current) | 0.7 | Xenopus laevis Sciatic Nerve | [14] |
| N/A | Tonic Block (K+ Current) | 946 | Xenopus laevis Sciatic Nerve | [14] |
| N/A | Cytotoxicity (Non-channel specific) | 161.37 | Model Cell Membrane | [15] |
Note: Tetracaine also blocks other channels, such as voltage-gated potassium channels, but generally with much lower potency.[2][14][16]
Key Experimental Protocols
The characterization of tetracaine's effects on Nav channels relies heavily on electrophysiological and molecular biology techniques.
Whole-Cell Patch-Clamp Electrophysiology
This is the primary technique for studying ion channel function and pharmacology. It allows for the precise control of the membrane potential and the direct measurement of the ionic currents flowing through the channels in a single cell.
Methodology:
-
Cell Preparation: Cultured cells expressing the Nav channel subtype of interest (e.g., HEK-293 or CHO cells) or isolated primary neurons are plated onto a glass coverslip.[17]
-
Pipette Fabrication: A glass micropipette with a tip diameter of ~1 µm is fabricated and fire-polished. It is then filled with an intracellular solution designed to mimic the cell's cytoplasm and isolate the sodium current (e.g., containing CsF to block potassium channels).[17]
-
Seal Formation: The micropipette is lowered onto a single cell, and gentle suction is applied to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm.
-
Voltage Clamp and Data Acquisition: A voltage-clamp amplifier is used to hold the cell's membrane potential at a set value (e.g., -100 mV) and to apply specific voltage protocols (e.g., depolarizing steps to elicit current, or pulse trains to assess use-dependence). The resulting sodium currents are filtered, amplified, and recorded.[13][17]
-
Drug Application: A perfusion system is used to wash the cell with an extracellular solution containing a known concentration of tetracaine hydrochloride.
-
Data Analysis: The peak sodium current before and after drug application is measured. Dose-response curves are generated by plotting the percentage of current inhibition against the drug concentration, and an IC50 value is calculated by fitting the data to a Hill equation.
Caption: Experimental workflow for a patch-clamp electrophysiology study.
Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues that form the drug's binding site.
Methodology:
-
Identify Target Residues: Based on homology models and previous studies, key residues in the putative binding site (e.g., F1764 in DIVS6) are selected for mutation.[10]
-
Mutagenesis: A plasmid containing the cDNA for the Nav channel α-subunit is used as a template. PCR-based methods are employed to introduce a specific nucleotide change, resulting in the desired amino acid substitution (e.g., phenylalanine to alanine).
-
Expression: The mutated channel DNA is transfected into a host cell line (e.g., Xenopus oocytes or HEK-293 cells) that does not endogenously express sodium channels.[10]
-
Functional Analysis: Whole-cell patch-clamp is then performed on the cells expressing the mutant channel. The IC50 for tetracaine is determined and compared to that of the wild-type (unmutated) channel. A significant increase in the IC50 for the mutant channel indicates that the mutated residue is critical for high-affinity drug binding.[10][18]
The anesthetic action of this compound is a direct consequence of its sophisticated, state-dependent interaction with voltage-gated sodium channels. Its preferential binding to the open and inactivated channel states leads to a potent, use-dependent block that is highly effective at silencing nerve impulses during periods of high-frequency firing, such as in pain pathways. The molecular basis for this interaction is a well-defined binding site within the channel's inner pore, accessible via both lipophilic and hydrophilic routes. A thorough understanding of this mechanism, supported by quantitative biophysical data and detailed experimental validation, is crucial for the rational design of novel local anesthetics and other channel-modulating therapeutics with improved efficacy and safety profiles.
References
- 1. What is the mechanism of Tetracaine? [synapse.patsnap.com]
- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular determinants of state-dependent block of Na+ channels by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Sodium Channels and Local Anesthetics—Old Friends With New Perspectives [frontiersin.org]
- 13. sophion.co.jp [sophion.co.jp]
- 14. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Differential effects of tetracaine on delayed potassium channels and displacement currents in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ahajournals.org [ahajournals.org]
- 18. Structural determinants of drugs acting on the Nav1.8 channel - PubMed [pubmed.ncbi.nlm.nih.gov]
Biophysical Properties of Tetracaine Hydrochloride in Solution: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Tetracaine hydrochloride (TCH) is a potent local anesthetic of the amino-ester class, widely utilized in topical and spinal anesthesia.[1] Its efficacy is intrinsically linked to its biophysical properties in aqueous environments. As an amphiphilic molecule, TCH exhibits surfactant-like behavior, including self-aggregation into micelles above a certain concentration.[2][3] This technical guide provides an in-depth examination of these properties, focusing on the quantitative aspects of its self-aggregation, the thermodynamics governing these processes, and its complex interactions with model lipid membranes. Detailed experimental protocols for characterizing these phenomena are provided, alongside graphical representations of key mechanisms and workflows to support researchers in the fields of pharmacology, drug delivery, and membrane biophysics.
Introduction
This compound is the salt form of tetracaine, a molecule comprising a hydrophobic aromatic chromophore and a hydrophilic tertiary amine group, linked by an ester bond.[4] This amphiphilic structure is central to its function and its behavior in solution.[2] In an aqueous medium, the molecule's cationic form endows it with properties of a tension-active compound, leading to self-assembly into colloidal structures known as micelles.[2][5] Understanding the critical micelle concentration (CMC), the thermodynamics of micellization, and the drug's interaction with lipid bilayers is crucial for optimizing drug formulations, enhancing bioavailability, and elucidating its mechanism of action at the molecular level.[6] This guide synthesizes key data and methodologies to provide a comprehensive resource on the biophysical characteristics of TCH in solution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₂₅ClN₂O₂ | [7] |
| Molar Mass | 300.82 g/mol | [7] |
| Melting Point | 149°C | [7] |
| Water Solubility | Soluble (50 mg/mL) | [7] |
| pKa (at 25°C) | 8.46 | [1] |
| Protein Binding | ~75% |[1] |
Self-Aggregation and Micellization in Aqueous Solution
Like classical surfactants, the amphiphilic nature of TCH drives its monomers to form aggregates in solution to minimize the unfavorable contact between their hydrophobic parts and water. This process is marked by the critical micelle concentration (CMC), a key parameter in the study of surfactants.[5]
Critical Micelle Concentration (CMC)
The CMC is the concentration at which TCH monomers spontaneously associate to form micelles. This transition is characterized by abrupt changes in the physical properties of the solution, such as surface tension, conductivity, and absorbance.[8][9] The CMC is influenced by factors like temperature, ionic strength, and the presence of other amphiphilic molecules.[2] For instance, the presence of NaCl can neutralize some of the electrostatic repulsion between the cationic head groups of TCH, promoting micelle formation at a lower concentration.[2]
Table 2: Critical Micelle Concentration (CMC) of this compound under Various Conditions
| Condition | Method | CMC (M) | Reference |
|---|---|---|---|
| Aqueous phosphate buffer (pH 6.5, I=0.10), 22°C | Surface Tension | 0.069 | [10] |
| Aqueous phosphate buffer (pH 6.5, I=0.10), 22°C | Perylene Solubilization | 0.071 | [10] |
| Aqueous phosphate buffer (pH 6.5, I=0.10), 22°C | ANS Fluorescence | 0.063 | [10] |
| Aqueous NaCl solution, 25°C | Tensiometry | 0.07943 |[2] |
Thermodynamics of Micellization
The self-aggregation of TCH is a thermodynamically spontaneous process, as evidenced by the negative values of the standard Gibbs free energy of micellization (ΔG°m).[2][11] This spontaneity is driven by the hydrophobic effect, where the increase in entropy from the release of structured water molecules around the hydrophobic tails of the monomers outweighs the unfavorable enthalpy changes. The thermodynamic parameters provide insight into the forces driving micelle formation.
Table 3: Thermodynamic Parameters of Micellization for this compound
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| ΔG°m (Gibbs Free Energy) | Negative | Aqueous NaCl solution | [2] |
| ΔH°m (Enthalpy) | Negative | Aqueous solution | [12] |
| TΔS°m (Entropy Term) | Positive | Aqueous solution |[12] |
Note: Specific values are highly dependent on experimental conditions such as temperature and the presence of co-solutes. The signs indicate the nature of the thermodynamic contributions. The negative values for Gibbs free energy confirm that micellization occurs spontaneously.[2]
Interaction with Model Membranes (Lipid Bilayers)
The primary mechanism of local anesthetics involves interaction with neuronal membranes.[4] TCH's interaction with lipid bilayers is complex, involving partitioning into the membrane, which is influenced by the drug's ionization state and the physical state of the lipids.[13]
Partitioning and Location
Tetracaine partitions more readily into membranes in their fluid, liquid-crystalline phase compared to the more ordered solid-gel phase.[13][14] The neutral (uncharged) form of tetracaine partitions more strongly into the hydrophobic membrane core than the protonated (charged) form.[13] Upon partitioning, the drug orients itself within the bilayer with its tertiary amine group near the phospholipid phosphates, the ester bond in the region of the lipid ester bonds, and the aromatic ring located near the upper acyl chain carbons (C2-C5).[13][14] The presence of cholesterol in the membrane tends to increase the order of the lipid chains, thereby decreasing the solubility and partitioning of tetracaine into the bilayer.[15]
Table 4: Partition Coefficients of Tetracaine into Lipid Bilayers
| Lipid System | pH | Anesthetic Form | Partition Coefficient (Kₚ) | Notes | Reference |
|---|---|---|---|---|---|
| DMPC/Cholesterol | 5.5 | Charged | Lower | Cholesterol decreases solubility | [15] |
| DMPC/Cholesterol | 9.5 | Uncharged | Lower | Cholesterol decreases solubility | [15] |
| Pure Phosphatidylcholine | 9.5 | Uncharged | Higher | Reflects hydrophobic interactions |[15] |
Note: "Higher" and "Lower" are relative terms from the study. The partition coefficient is significantly greater for the uncharged species at higher pH.
Effects on Membrane Structure
The incorporation of TCH into lipid bilayers leads to a disruption of the membrane structure. It reduces the order of the lipid acyl chains, an effect that is more pronounced with the charged form of the anesthetic.[15] At concentrations below its CMC, TCH can lower the phase transition temperature of phospholipid membranes.[16] At higher concentrations, TCH can act as a detergent, solubilizing the lipids into mixed micelles and causing significant changes in membrane structure, which can lead to liposome damage.[10][13] In some cases, TCH can induce the formation of a pressure-facilitated interdigitated gel (LβI) phase in lipid bilayers.[16][17]
Experimental Protocols
The characterization of TCH's biophysical properties relies on a suite of standard laboratory techniques.
Determination of Critical Micelle Concentration (CMC)
4.1.1 Tensiometry (Surface Tension Method)
-
Principle: Below the CMC, adding TCH to an aqueous solution decreases the surface tension as monomers adsorb at the air-water interface. Above the CMC, the interface becomes saturated, and additional TCH molecules form micelles in the bulk solution, causing the surface tension to remain relatively constant. The CMC is the concentration at the inflection point of the surface tension vs. log[TCH] plot.[8][9]
-
Methodology:
-
Prepare a stock solution of TCH in the desired buffer or deionized water.
-
Create a series of dilutions from the stock solution, covering a concentration range well below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) at a constant temperature.
-
Plot the measured surface tension (γ) as a function of the logarithm of the TCH concentration (log C).
-
The CMC is determined from the intersection of the two linear portions of the plot.[9]
-
4.1.2 Conductometry
-
Principle: This method is suitable for ionic surfactants like TCH. The specific conductivity of the solution increases linearly with concentration as TCH monomers act as electrolytes. Above the CMC, the formation of micelles, which have a lower mobility and bind counter-ions, leads to a decrease in the slope of the conductivity vs. concentration plot.[8][18]
-
Methodology:
-
Prepare a series of TCH solutions of varying concentrations in high-purity water.
-
Measure the specific electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity (κ) against the TCH concentration.
-
The plot will show two linear regions with different slopes. The concentration at which the break occurs is the CMC.[19]
-
4.1.3 Fluorescence Spectroscopy (Probe Method)
-
Principle: A hydrophobic fluorescent probe (e.g., pyrene) is used. In a polar aqueous environment below the CMC, the probe has low fluorescence intensity. As micelles form above the CMC, the probe partitions into the hydrophobic micellar core. This change in the microenvironment causes a significant increase in its fluorescence intensity and a shift in its emission spectrum.[8]
-
Methodology:
-
Prepare a series of TCH solutions and add a small, constant amount of the fluorescent probe (e.g., pyrene) to each.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer.
-
Plot a relevant fluorescence property (e.g., the intensity of a specific emission peak or the ratio of two peaks, like the I₁/I₃ ratio for pyrene) against the TCH concentration.
-
The CMC is identified as the concentration at the onset of the sharp change in the plotted fluorescence property.[18]
-
Characterization of Membrane Interactions
4.2.1 Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the heat changes that occur in a sample as it is heated or cooled. It can be used to observe the phase transitions of phospholipid vesicles (liposomes). The addition of TCH will perturb the lipid packing, causing shifts in the phase transition temperatures (Tm) and changes in the enthalpy (ΔH) of these transitions.[17]
-
Methodology:
-
Prepare multilamellar or unilamellar vesicles of the desired phospholipid composition.
-
Prepare samples of the liposome suspension containing different concentrations of TCH. A control sample with no TCH is also prepared.
-
Place the samples in DSC pans and scan them over a relevant temperature range that encompasses the lipid phase transition(s).
-
Analyze the resulting thermograms to determine the main transition temperature (Tm) and the enthalpy of the transition (ΔH).
-
Plot Tm and ΔH as a function of TCH concentration to evaluate its effect on membrane stability and structure.[17]
-
Visualizations: Workflows and Mechanisms
To clarify the concepts discussed, the following diagrams illustrate key processes and relationships.
Caption: Workflow for determining the CMC of Tetracaine HCl using tensiometry.
Caption: Partitioning of charged and neutral Tetracaine into a lipid bilayer.
Caption: Mechanism of action of Tetracaine in blocking nerve impulse transmission.
Conclusion
The biophysical properties of this compound in solution are multifaceted and critical to its function as a local anesthetic. Its amphiphilic character governs its self-assembly into micelles, a process that can be finely tuned by environmental factors such as ionic strength. The interaction of TCH with lipid bilayers—the site of its anesthetic action—is a complex interplay of electrostatic and hydrophobic forces, dependent on both the drug's ionization state and the membrane's physical properties. A thorough understanding of these characteristics, gained through the experimental techniques detailed in this guide, is essential for the rational design of advanced drug delivery systems, the development of novel anesthetic formulations with improved efficacy and safety profiles, and further exploration into the molecular mechanisms of local anesthesia.
References
- 1. Tetracaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synergistic Interaction and Binding Efficiency of this compound (Anesthetic Drug) with Anionic Surfactants in the Presence of NaCl Solution Using Surface Tension and UV–Visible Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C15H25ClN2O2 | CID 8695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chembk.com [chembk.com]
- 8. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Formation of micelles and membrane action of the local anesthetic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Tetracaine-Membrane Interactions: Effects of Lipid Composition and Phase on Drug Partitioning, Location, and Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tetracaine-membrane interactions: effects of lipid composition and phase on drug partitioning, location, and ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interactions of the local anesthetic tetracaine with membranes containing phosphatidylcholine and cholesterol: a 2H NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of pressure and local anesthetic tetracaine on dipalmitoylphosphatidylcholine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interdigitation and vesicle-to-micelle transformation induced by a local anesthetic tetracaine in phospholipids bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Structure-Activity Relationship of Tetracaine Hydrochloride: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Tetracaine hydrochloride is a potent, long-acting local anesthetic of the ester class, widely utilized in ophthalmology, spinal anesthesia, and topical formulations to induce localized numbness.[1][2][3] Its clinical efficacy is intrinsically linked to its molecular structure, which has been the subject of extensive structure-activity relationship (SAR) studies. Understanding these relationships is paramount for the rational design of novel local anesthetics with improved potency, duration of action, and safety profiles. This guide provides a comprehensive overview of the SAR of tetracaine, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and concepts.
Core Molecular Structure and Mechanism of Action
The tetracaine molecule, like other traditional local anesthetics, is composed of three fundamental components:
-
A Lipophilic Aromatic Group: This portion, a para-aminobenzoic acid (PABA) derivative, is crucial for the molecule's ability to penetrate the lipid-rich neuronal membrane.[4]
-
An Intermediate Ester Linkage: This chain connects the lipophilic and hydrophilic ends of the molecule. The ester nature of this linkage makes tetracaine susceptible to hydrolysis by plasma esterases, which is a key factor in its metabolism.[5]
-
A Hydrophilic Tertiary Amine Group: This terminal dimethylamino group is responsible for the molecule's water solubility and its ability to exist in both ionized (cationic) and non-ionized (base) forms. The uncharged base form crosses the nerve membrane, while the charged cationic form is believed to be the active species that binds to the anesthetic receptor site.
The primary mechanism of action for tetracaine involves the blockade of voltage-gated sodium channels within the neuronal cell membrane.[1][2][6] By binding to a specific site on the intracellular portion of these channels, tetracaine stabilizes them in an inactivated state.[1] This prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials, thereby blocking the transmission of nerve impulses, including pain signals.[1][6]
Beyond its primary anesthetic function, tetracaine has been shown to interact with other channels and exhibit additional biological activities. It can act as an allosteric blocker of calcium release channels (ryanodine receptors) and has demonstrated potential antitumor and antibacterial properties in preclinical studies.[2][7][8]
References
- 1. What is the mechanism of Tetracaine? [synapse.patsnap.com]
- 2. This compound: mechanism of action and activity_Chemicalbook [chemicalbook.com]
- 3. Articles [globalrx.com]
- 4. Sar of tetracaine | PDF [slideshare.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Tetracaine - Wikipedia [en.wikipedia.org]
- 8. This compound | CAS#:136-47-0 | Chemsrc [chemsrc.com]
The Discovery and Synthesis of Tetracaine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetracaine hydrochloride is a potent, long-acting local anesthetic of the ester class, widely utilized in ophthalmology, spinal anesthesia, and topical formulations. This technical guide provides an in-depth exploration of its discovery, historical context, and the evolution of its chemical synthesis. It details key experimental protocols for its preparation, presents its physicochemical and pharmacokinetic properties in a structured format, and illustrates its mechanism of action and the typical drug development workflow through diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of local anesthetics.
Discovery and Historical Context
Tetracaine was first synthesized in 1928 by the German chemist Otto Eisleb, a scientist working for the chemical conglomerate IG Farben.[1] The development of tetracaine was a direct response to the clinical limitations of procaine, which had a shorter duration of action and lower potency.[2] Eisleb's work aimed to enhance the lipid solubility of the molecule, a key factor in the efficacy of local anesthetics, by adding a butyl group to the para-aminobenzoic acid structure. This modification significantly increased the anesthetic's potency and duration of action.
The hydrochloride salt of tetracaine was found to be a stable, water-soluble form suitable for clinical preparations. Marketed under brand names such as Pontocaine, it was introduced into clinical practice in the early 1930s.[1] In the United States, Dr. John S. Lundy was among the first to publish findings on its clinical use in 1931.[1] Tetracaine quickly became a staple for spinal and topical anesthesia, and it remains an important tool in the modern anesthetic arsenal.
Physicochemical and Pharmacokinetic Properties
The efficacy and clinical profile of this compound are underpinned by its distinct chemical and physical properties. A summary of these quantitative data is presented below for easy comparison.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₅H₂₄N₂O₂・HCl | [3] |
| Molecular Weight | 300.82 g/mol | [3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 147-150 °C | [4] |
| Solubility | Soluble in water (50 mg/mL), soluble in ethanol, practically insoluble in ether and benzene | [4][5] |
| pKa | 8.39 at 25 °C | [5][6] |
| pH of Solution (1%) | 3.2 - 6.0 | [7] |
| Onset of Action (Topical) | Within 30 seconds | [8] |
| Duration of Action (Spinal) | 1.5 - 3 hours | [7] |
| Protein Binding | 75% | [6] |
| Metabolism | Rapidly hydrolyzed by plasma esterases to p-aminobenzoic acid (PABA) and diethylaminoethanol | [7][9] |
| Elimination | Metabolites are excreted primarily by the kidneys | [7] |
Key Synthesis Routes and Experimental Protocols
Several synthetic pathways for this compound have been developed since its initial discovery. The following sections detail the methodologies for three prominent routes, providing a step-by-step protocol for each.
Synthesis from p-Nitrobenzoyl Chloride
This multi-step synthesis begins with the esterification of p-nitrobenzoyl chloride, followed by reduction of the nitro group, N-alkylation, and final conversion to the hydrochloride salt.
Experimental Protocol:
-
Step 1: Synthesis of 2-(Dimethylamino)ethyl p-nitrobenzoate
-
In a reaction vessel, dissolve 5.0 g (0.027 mol) of p-nitrobenzoyl chloride and 2.4 g (0.027 mol) of 2-dimethylaminoethanol in 50 mL of dichloromethane.
-
Cool the mixture to 0 °C and react for 2 hours.
-
Add 50 mL of water and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution (50 mL), dry, and concentrate to yield 2-(dimethylamino)ethyl p-nitrobenzoate as a yellow oil (yield: 96.9%).[10]
-
-
Step 2: Synthesis of 2-(Dimethylamino)ethyl p-aminobenzoate
-
To a flask containing 50 mL of glacial acetic acid, add 5.0 g (0.021 mol) of 2-(dimethylamino)ethyl p-nitrobenzoate and 1.8 g (0.032 mol) of iron powder.
-
Heat the mixture to 30 °C and maintain the reaction for 8 hours.
-
After the reaction, filter the mixture and neutralize the filtrate with a saturated sodium carbonate solution.
-
Extract the product with 20 mL of ethyl acetate, wash the organic phase with water, and evaporate the solvent to obtain a yellow solid (yield: 72.9%).[10]
-
-
Step 3: Synthesis of Tetracaine (2-(Dimethylamino)ethyl 4-(butylamino)benzoate)
-
In a 100 mL three-necked flask, combine 5.0 g (0.024 mol) of 2-(dimethylamino)ethyl p-aminobenzoate, 3.3 g (0.024 mol) of 1-bromobutane, and 10.0 g (0.072 mol) of potassium carbonate in 50 mL of N,N-dimethylformamide.
-
Heat the mixture to 50 °C and stir for 5 hours.
-
Cool the reaction mixture to room temperature and filter.
-
Extract the filtrate with 50 mL of dichloromethane, combine the organic phases, and concentrate to dryness to yield tetracaine as a white solid (yield: 82.8%).[10]
-
-
Step 4: Synthesis of this compound
-
Dissolve 5.0 g (0.019 mol) of tetracaine in 60 mL of ethyl acetate.
-
While stirring, add 1.6 mL of concentrated hydrochloric acid dropwise. A solid precipitate will form.
-
Continue stirring for 30 minutes, then allow the mixture to stand overnight.
-
Collect the solid by suction filtration and dry in a vacuum oven at 40 °C to obtain this compound as a white solid (yield: 94.7%).[10][11]
-
Synthesis from Benzocaine
This pathway utilizes the readily available local anesthetic benzocaine (ethyl p-aminobenzoate) as the starting material, proceeding through N-alkylation and transesterification.
Experimental Protocol:
-
Step 1: N-alkylation - Synthesis of Ethyl 4-(butylamino)benzoate
-
Combine benzocaine, bromobutane, and an organic base catalyst in acetonitrile (molar ratio of benzocaine:bromobutane:organic base:acetonitrile = 1:2:2:0.3).
-
Heat the reaction mixture to 120 °C for 3 hours.
-
After the reaction is complete, cool the mixture and perform a suitable workup (e.g., extraction and solvent removal) to isolate the ethyl 4-(butylamino)benzoate.[12]
-
-
Step 2: Transesterification - Synthesis of Tetracaine
-
React ethyl 4-(butylamino)benzoate with 2-dimethylaminoethanol (molar ratio 1:1.5).
-
Heat the reaction mixture to 100 °C for 11 hours, adding the 2-dimethylaminoethanol in batches.
-
Upon completion, purify the product to yield tetracaine (yield: 71.4%).[12]
-
-
Step 3: Salt Formation - Synthesis of this compound
-
Dissolve the synthesized tetracaine in ethanol (tetracaine:ethanol ratio = 1:2 by mass).
-
Bubble dry hydrogen chloride gas through the solution at a controlled rate (e.g., ~260 mL/min) until precipitation is complete.
-
Collect the resulting crystals by filtration and dry to obtain this compound. The total yield from benzocaine is reported to be approximately 53.3%.[12]
-
Synthesis from p-Aminobenzoic Acid
This is a more direct route involving reductive amination followed by esterification.
Experimental Protocol:
-
Step 1: Catalytic Reduction - Synthesis of N-butyl p-aminobenzoic acid
-
In a suitable reaction vessel, combine p-aminobenzoic acid and n-butyraldehyde in the presence of a catalyst (e.g., palladium on carbon).
-
Perform a catalytic reduction reaction under a hydrogen atmosphere.[13]
-
-
Step 2: Esterification - Synthesis of Tetracaine
-
After the reduction is complete, filter the reaction mixture to remove the catalyst.
-
Add sodium hydroxide to the filtrate.
-
Without further purification, react the resulting sodium salt of N-butyl p-aminobenzoic acid with 2-dimethylaminoethyl chloride hydrochloride to form tetracaine.[13]
-
-
Step 3: Salt Formation and Purification
-
Convert the crude tetracaine to its hydrochloride salt by treatment with hydrochloric acid.
-
Purify the this compound by recrystallization. A common method involves dissolving the crude product in water at room temperature and then adding a mixed solvent of n-butanol and n-hexane at a cooled temperature (2-10 °C) to induce crystallization.[14] The purified crystals are then collected by filtration and dried.
-
Mechanism of Action and Signaling Pathway
Tetracaine, like other local anesthetics, exerts its effect by blocking nerve impulse conduction. Its primary target is the voltage-gated sodium ion channels in the neuronal cell membrane.[10]
Signaling Pathway:
-
Diffusion: In its uncharged, lipid-soluble form, tetracaine diffuses across the nerve cell membrane into the cytoplasm.
-
Binding: Once inside the neuron, tetracaine, now in its protonated (charged) form, binds to a specific receptor site on the intracellular portion of the voltage-gated sodium channel.[1]
-
Channel Blockade: This binding stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization and the propagation of an action potential.[10]
-
Conduction Blockade: By inhibiting the generation and propagation of action potentials, tetracaine effectively blocks the transmission of sensory signals, including pain, from the peripheral nerves to the central nervous system, resulting in local anesthesia.
Caption: Mechanism of action of tetracaine on voltage-gated sodium channels.
Experimental Workflow in Drug Development
The development of a local anesthetic like this compound follows a structured pipeline from initial synthesis to clinical application. This workflow is designed to ensure the safety and efficacy of the final drug product.
Caption: General experimental workflow for local anesthetic drug development.
Conclusion
From its rational design in the 1920s to its continued clinical use today, this compound represents a significant milestone in the history of local anesthesia. Its synthesis has been refined over the decades, with various routes offering different advantages in terms of yield, cost, and reaction conditions. A thorough understanding of its synthesis, physicochemical properties, and mechanism of action is crucial for the ongoing research and development of new and improved anesthetic agents. This guide provides a foundational technical overview to support such endeavors.
References
- 1. woodlibrarymuseum.org [woodlibrarymuseum.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Predictive Statistical Pharmacological Model for Local Anesthetic Agent Effects with Bayesian Hierarchical Model Parameter Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening of local anaesthetics.advaith. | PPTX [slideshare.net]
- 5. drugfuture.com [drugfuture.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. FDA issues guidance on developing long-acting local anesthetics | RAPS [raps.org]
- 8. IG Farben - Wikipedia [en.wikipedia.org]
- 9. The Preclinical Pharmacological Study of a Novel Long-Acting Local Anesthetic, a Fixed-Dose Combination of QX-OH/Levobupivacaine, in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN106518697A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. How to synthesize Tetracaine Hydrochloride_Chemicalbook [chemicalbook.com]
- 13. CN105646261A - Tetracaine preparation method - Google Patents [patents.google.com]
- 14. CN104557585B - this compound crystal, the composition containing this compound and preparation method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Tetracaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of tetracaine hydrochloride, a widely used local anesthetic. Understanding the stability profile of this compound is critical for the development of safe, effective, and stable pharmaceutical formulations. This document details the intrinsic stability of this compound and its behavior under various stress conditions, offering valuable insights for formulation development, stability-indicating analytical method development, and regulatory submissions.
Chemical Stability Profile
This compound is an ester-type local anesthetic, and its chemical stability is primarily influenced by pH, temperature, and light. The ester linkage in the tetracaine molecule is susceptible to hydrolysis, which is the principal degradation pathway. The molecule is also sensitive to oxidation and photodegradation.
Hydrolytic Degradation
Hydrolysis of the ester bond in this compound is the most significant degradation pathway, resulting in the formation of 4-(butylamino)benzoic acid and 2-(dimethylamino)ethanol.[1] This reaction is catalyzed by both acids and bases. Consequently, the stability of this compound in aqueous solutions is highly dependent on the pH. Studies have shown that the optimal pH for the stability of this compound solutions is in the acidic range. For instance, one study determined the pH of maximum stability to be around 3.8.
The rate of hydrolysis increases significantly with both increasing pH and temperature. The degradation follows apparent first-order kinetics.[2] The selection of an appropriate buffer system is crucial in liquid formulations to maintain the pH and minimize hydrolytic degradation.
Photodegradation
This compound is susceptible to degradation upon exposure to light.[3] Photolytic degradation can lead to the formation of various degradation products, necessitating the protection of this compound solutions from light during storage. Forced degradation studies under photolytic conditions, as outlined in ICH guidelines, are essential to identify potential photodegradants and to develop appropriate packaging solutions.
Thermal Degradation
Elevated temperatures accelerate the degradation of this compound, primarily through the hydrolysis pathway.[4] The rate of degradation increases with temperature, and this relationship can be described by the Arrhenius equation.[2] Thermal degradation studies are critical for determining the shelf-life and recommended storage conditions for drug products containing this compound. A study on a eutectic mixture of lidocaine and tetracaine indicated that the mixture is less thermostable than its individual components, with a 5% weight loss occurring at 146.01°C for the mixture compared to 163.82°C for tetracaine alone.[5]
Oxidative Degradation
This compound is extremely sensitive to oxidative conditions.[3] Forced degradation studies using oxidizing agents such as hydrogen peroxide (H₂O₂) are necessary to understand the oxidative degradation pathways and to develop formulations with adequate protection against oxidation.[6] The degradation products formed under oxidative stress need to be identified and characterized. A kinetic study on the oxidation of this compound by chloramine-B in an acidic medium revealed that the reaction follows first-order dependence on the oxidant concentration and fractional-order dependence on the substrate concentration.[7]
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis. However, other pathways, including oxidation, can also contribute to its degradation.
Hydrolysis Pathway
The hydrolysis of the ester linkage in this compound is the most well-characterized degradation pathway. This reaction breaks the ester bond, yielding 4-(butylamino)benzoic acid and 2-(dimethylamino)ethanol as the main degradation products.[1]
Quantitative Stability Data
The following tables summarize the quantitative data on the degradation kinetics of this compound under various conditions.
Table 1: Hydrolytic Degradation Rate Constants of this compound in Different Buffer Systems at pH 5.4
| Buffer System | Temperature (°C) | Rate Constant (k, day⁻¹) | t₉₀ (days) at 26°C |
| Phosphate | 26 | 5.8 x 10⁻⁴ | 181 |
| 45 | 4.1 x 10⁻³ | ||
| 50 | 6.9 x 10⁻³ | ||
| 60 | 1.8 x 10⁻² | ||
| Acetate | 26 | 6.7 x 10⁻⁴ | 157 |
| 45 | 5.2 x 10⁻³ | ||
| 50 | 9.1 x 10⁻³ | ||
| 60 | 2.5 x 10⁻² | ||
| Borate | 26 | 3.3 x 10⁻⁴ | 318 |
| 45 | 2.5 x 10⁻³ | ||
| 50 | 4.3 x 10⁻³ | ||
| 60 | 1.1 x 10⁻² |
Table 2: Solvolysis (Transesterification) Rate Constants of Tetracaine in Propylene Glycol [2]
| Temperature (°C) | Rate Constant (k, day⁻¹) |
| 22 | 2.26 x 10⁻³ |
| 30 | 5.18 x 10⁻³ |
| 40 | 1.35 x 10⁻² |
| 60 | 7.06 x 10⁻² |
Table 3: Stability of this compound Injection under Different Storage Conditions [4]
| Condition | Duration | Remaining Content (%) |
| 40°C, 75% RH | 1 month | 98.68 |
| 2 months | 96.33 | |
| 3 months | 94.37 | |
| 25°C | 15 months (expiration) | - |
| Room Temperature | 1 year | 96.67 |
| 2 years | 89.34 |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for developing stability-indicating methods and understanding the degradation pathways of a drug substance. The following are detailed methodologies for conducting forced degradation studies on this compound.
Acidic Degradation[7]
-
Sample Preparation: Transfer 1 mL of a standard stock solution of this compound (e.g., 300 µg/mL) into a volumetric flask.
-
Stress Condition: Add 2 mL of 0.01 N HCl solution and mix well.
-
Incubation: Keep the flask in a dark place for 3 hours.
-
Neutralization: After the incubation period, neutralize the mixture with 2 mL of 0.01 N NaOH.
-
Final Preparation: Dilute the neutralized solution to a final volume of 10 mL with a suitable solvent (e.g., methanol) for analysis.
Alkaline Degradation[7]
-
Sample Preparation: Transfer 1 mL of a standard stock solution of this compound (e.g., 300 µg/mL) into a volumetric flask.
-
Stress Condition: Add 2 mL of 0.01 N NaOH solution and mix well.
-
Incubation: Keep the flask in a dark place for 2 hours.
-
Neutralization: After the incubation period, neutralize the mixture with 2 mL of 0.01 N HCl.
-
Final Preparation: Dilute the neutralized solution to a final volume of 10 mL with a suitable solvent (e.g., methanol) for analysis.
Oxidative Degradation[7]
-
Sample Preparation: Transfer 1 mL of a standard stock solution of this compound (e.g., 300 µg/mL) into a volumetric flask.
-
Stress Condition: Add 2 mL of 3% H₂O₂ solution and mix well.
-
Incubation: Keep the flask in a dark place for 6 hours.
-
Final Preparation: After the incubation period, dilute the solution to a final volume of 10 mL with a suitable solvent (e.g., methanol) for analysis.
Thermal Degradation[7]
-
Sample Preparation: Transfer 1 mL of a standard stock solution of this compound (e.g., 300 µg/mL) into a volumetric flask.
-
Stress Condition: Place the volumetric flask in a heating mantle at 50°C for 60 minutes.
-
Cooling: After the heating period, cool the contents to ambient temperature.
-
Final Preparation: Dilute the solution to a final volume of 10 mL with a suitable solvent (e.g., methanol) for analysis.
Photolytic Degradation[7]
-
Sample Preparation: Transfer 1 mL of a standard stock solution of this compound (e.g., 300 µg/mL) into a petri dish.
-
Stress Condition: Place the petri dish in a UV chamber for 2 hours.
-
Final Preparation: After the exposure period, dilute the contents with a suitable solvent (e.g., methanol) up to 10 mL for analysis.
Stability-Indicating Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the most commonly employed analytical technique for the determination of this compound and its degradation products.[1][3][6] A typical stability-indicating HPLC method should be able to separate the parent drug from all potential degradation products and formulation excipients.
Table 4: Example of an HPLC Method for the Analysis of this compound and its Degradation Products [1][6]
| Parameter | Condition |
| Column | µBondapak C18 or Chromatopak C18 (250mm x 4.6mm, 5 µm) |
| Mobile Phase | 0.05M Potassium dihydrogen phosphate (pH 3.5) : Methanol (40:60, v/v) OR Water-acetonitrile-methanol (60:20:20) containing 0.06% (v/v) sulfuric acid, 0.5% (w/v) sodium sulfate, and 0.02% (w/v) sodium heptanesulfonate |
| Flow Rate | 1.0 mL/min or 2.0 mL/min |
| Detection Wavelength | 231 nm or 305 nm |
| Injection Volume | 20 µL |
Conclusion
The chemical stability of this compound is a critical attribute that must be thoroughly understood and controlled to ensure the quality, safety, and efficacy of pharmaceutical products. Hydrolysis is the primary degradation pathway, and its rate is significantly influenced by pH and temperature. The compound is also susceptible to photodegradation and oxidation. This guide provides a comprehensive summary of the available data on the stability and degradation of this compound, along with detailed experimental protocols for forced degradation studies. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals involved in the formulation and analysis of this compound. A thorough understanding of these stability aspects is paramount for the successful development of robust and reliable pharmaceutical products.
References
- 1. Simultaneous determination of tetracaine and its degradation product, p-n-butylaminobenzoic acid, by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. International Journal of Pharmaceutical Compounding [ijpc.com]
- 3. Characterization of seven new related impurities and forced degradation products of this compound and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Comparison of Lidocaine-Tetracaine and Lidocaine-Camphor Eutectic Mixtures Based on Their Crystallization and Hydrogen-Bonding Abilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bepls.com [bepls.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic Characterization of Tetracaine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of tetracaine hydrochloride, a widely used local anesthetic. This document details the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—for the qualitative and quantitative analysis of this active pharmaceutical ingredient. Detailed experimental protocols, data interpretation, and visual representations of the underlying principles and workflows are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Introduction
This compound is a potent local anesthetic of the ester class, valued for its rapid onset and moderate duration of action. Its primary mechanism of action involves the reversible blockade of voltage-gated sodium channels in neuronal cell membranes, which inhibits the propagation of nerve impulses and results in a temporary loss of sensation.[1][2][3] The chemical structure of this compound, 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride, lends itself to a variety of spectroscopic analyses, which are crucial for its identification, purity assessment, and stability studies. This guide will delve into the specific spectroscopic signatures of this compound.
Chemical Structure
Caption: Chemical structure of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, relying on the principle of light absorption by chromophores within the molecule. The aromatic ring and the carbonyl group of the ester moiety in this compound are the primary chromophores responsible for its characteristic UV absorption.
Quantitative Data
The UV spectrum of this compound in aqueous solution typically exhibits three absorption maxima.
| Wavelength (λmax) | Solvent | Reference |
| 195 nm | Aqueous | [4] |
| 227 nm | Aqueous | [4] |
| 310 nm | Aqueous | [4][5] |
Experimental Protocol
Objective: To determine the absorption spectrum and λmax of this compound.
Materials:
-
This compound reference standard
-
Methanol
-
Distilled or deionized water
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a small volume of methanol. Dilute to a known volume with distilled water in a volumetric flask to obtain a stock solution of known concentration.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution with distilled water to fall within the linear range of the spectrophotometer (typically with absorbance values between 0.2 and 0.8).
-
Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time. Set the wavelength range for scanning (e.g., 200-400 nm).
-
Blank Measurement: Fill a quartz cuvette with the solvent blank (distilled water) and place it in the reference beam of the spectrophotometer.
-
Sample Measurement: Fill another quartz cuvette with the this compound working solution and place it in the sample beam.
-
Spectrum Acquisition: Acquire the absorption spectrum of the sample.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). For quantitative analysis, the absorbance at the primary λmax (310 nm) is typically used.
Caption: A generalized workflow for UV-Vis spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional groups.
Quantitative Data
The following table summarizes the key FT-IR absorption bands for this compound and their tentative assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3370 | N-H Stretching | Aromatic Amine | [6] |
| ~2952 | Asymmetric C-H Stretching | CH₃ | [6] |
| ~2861 | Symmetric C-H Stretching | CH₂ | [6] |
| ~1683 | C=O Stretching | Ester | [6] |
| ~1600 | C=C Stretching | Aromatic Ring | [6] |
| ~1532 | C-N Stretching | Aromatic Amine | [6] |
| ~1168 | Antisymmetric C-O-C Stretching | Ester | [6] |
| ~1118 | Symmetric C-O-C Stretching | Ester | [6] |
Experimental Protocol
Objective: To obtain the FT-IR spectrum of solid this compound.
Materials:
-
This compound sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder to remove any moisture.
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry KBr.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectrometer Setup:
-
Place the FT-IR spectrometer in a stable environment with controlled temperature and humidity.
-
Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.
-
-
Background Spectrum Acquisition:
-
With the sample compartment empty, acquire a background spectrum. This will be subtracted from the sample spectrum to remove instrumental and atmospheric absorptions.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder in the IR beam path.
-
Acquire the sample spectrum. Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final FT-IR spectrum of this compound.
-
Identify and label the characteristic absorption peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Quantitative Data
¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton Assignment | Chemical Shift (δ, ppm) |
| Aromatic protons | 7.794, 6.605 |
| -NH- | 6.71 |
| -O-CH₂- | 4.535 |
| -CH₂-N(CH₃)₂ | 3.482 |
| -N(CH₃)₂ | 2.832 |
| Butyl -CH₂- | 3.067, 1.537, 1.375 |
| Butyl -CH₃ | 0.909 |
¹³C NMR Chemical Shifts (in DMSO-d₆):
A definitive, fully assigned ¹³C NMR spectrum for this compound was not available in the searched literature. The following are typical chemical shift ranges for the carbon environments present in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (ester) | 165-175 |
| Aromatic C-O | 150-160 |
| Aromatic C-N | 140-150 |
| Aromatic C-H | 110-135 |
| -O-CH₂- | 60-70 |
| -CH₂-N(CH₃)₂ | 50-60 |
| -N(CH₃)₂ | 40-50 |
| Butyl -CH₂- | 10-40 |
| Butyl -CH₃ | ~14 |
Experimental Protocol
Objective: To acquire ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Spectrum Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
-
¹³C NMR Spectrum Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set the appropriate acquisition parameters. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the NMR spectra.
-
Phase the spectra and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons in the this compound molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound and to elucidate its structure through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for this purpose.
Quantitative Data
The protonated molecule [M+H]⁺ of tetracaine has a monoisotopic mass of approximately 265.1911 g/mol .
Key Fragment Ions (m/z):
| m/z | Proposed Fragment |
| 265.1911 | [M+H]⁺ (Protonated Tetracaine) |
| 220.1327 | Loss of -N(CH₃)₂ |
| 176.1070 | Cleavage of the ester linkage |
| 120.0810 | 4-(butylamino)benzoic acid fragment |
Experimental Protocol
Objective: To obtain the ESI mass spectrum and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvent (e.g., methanol or acetonitrile with 0.1% formic acid)
-
Mass spectrometer with an ESI source (e.g., Q-TOF or ion trap)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the chosen solvent (typically in the low µg/mL to ng/mL range). The addition of a small amount of formic acid helps to promote protonation.
-
-
Mass Spectrometer Setup:
-
Tune and calibrate the mass spectrometer according to the manufacturer's instructions.
-
Set the ESI source parameters, including the capillary voltage, nebulizing gas flow rate, and drying gas temperature.
-
Set the mass analyzer to scan over the desired m/z range (e.g., 50-500).
-
-
MS Spectrum Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.
-
Acquire the full scan mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be the base peak.
-
-
MS/MS (Tandem MS) Spectrum Acquisition:
-
Select the [M+H]⁺ ion (m/z 265.19) as the precursor ion.
-
Apply collision-induced dissociation (CID) to fragment the precursor ion.
-
Acquire the product ion spectrum (MS/MS spectrum).
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion and its fragment ions.
-
Propose fragmentation pathways based on the observed product ions.
-
Caption: Simplified proposed fragmentation pathway of protonated tetracaine.
Conclusion
The spectroscopic techniques of UV-Vis, FT-IR, NMR, and Mass Spectrometry are indispensable for the comprehensive characterization of this compound. This guide has provided a detailed overview of the principles, experimental protocols, and expected data for each method. The quantitative data and workflows presented herein serve as a practical reference for scientists and researchers involved in the analysis and quality control of this important pharmaceutical compound. Adherence to these well-established spectroscopic methods ensures the accurate identification, quantification, and structural elucidation of this compound, contributing to the development of safe and effective drug products.
References
- 1. Characterization of seven new related impurities and forced degradation products of this compound and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetracaine | C15H24N2O2 | CID 5411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C15H25ClN2O2 | CID 8695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic Interaction and Binding Efficiency of this compound (Anesthetic Drug) with Anionic Surfactants in the Presence of NaCl Solution Using Surface Tension and UV–Visible Spectroscopic Methods | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Crystalline Structure of Tetracaine Hydrochloride: A Technical Guide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystalline structure of tetracaine hydrochloride, a crucial aspect for its development as a pharmaceutical agent. The following sections detail its crystallographic properties, polymorphic forms, and the experimental methodologies used for its characterization, providing a solid foundation for research and development.
Crystalline Structure and Physicochemical Properties
This compound, a widely used local anesthetic, presents as a white, crystalline, odorless, and hygroscopic powder. It exhibits a slightly bitter taste and induces local numbness. Its solubility in water and ethanol is high, while it is practically insoluble in ether.[1] The stability of this compound is a key consideration, as it can degrade in the presence of moisture and at elevated temperatures, even without exposure to light.
The fundamental crystal structure of this compound was determined from synchrotron X-ray powder diffraction data.[2][3][4] This analysis revealed a triclinic crystal system with the space group P-1.[2][5] The structure is characterized by an efficient packing of molecules arranged in parallel sheets, forming head-to-tail chains.[3][4] Hydrogen bonds between adjacent molecules and an extensive network of N+–Cl− contacts contribute to the stability of the crystal lattice.[3][4]
The crystallographic data for the primary stable form of this compound is summarized in the table below. The atomic coordinates and unit cell parameters are available in the Cambridge Structural Database under the entry code XISVOK .[4][6]
| Property | Value |
| Chemical Formula | C₁₅H₂₅ClN₂O₂ |
| Molecular Weight | 300.82 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Volume | 822 ų |
Polymorphism of this compound
A critical factor in the pharmaceutical development of this compound is its extensive polymorphism.[4] At least ten different forms have been identified, including six anhydrous crystalline forms, an amorphous form, a hemihydrate, a monohydrate, and a tetrahydrate.
The commercially available form is designated as Form I , which is the thermodynamically stable anhydrous modification at ambient temperature.[4] Another significant anhydrous form, Form V , is also stable at room temperature but exhibits different hygroscopic properties. Form I is hygroscopic only at high relative humidity (around 92%), whereas Form V is hygroscopic at a lower relative humidity of 61%. Both forms can convert to the monohydrate under their respective critical humidity conditions.
The various polymorphic forms can be interconverted through different experimental conditions such as thermal treatments, storage at specific relative humidities, and crystallization from various solvents. The differential scanning calorimetry (DSC) thermograms of commercial batches can show complex behavior with multiple endotherms and exotherms, the appearance of which is highly dependent on the heating rate. This complexity underscores the importance of carefully controlling manufacturing and storage conditions to ensure the desired polymorphic form is maintained.
Experimental Protocols for Crystalline Structure Characterization
X-ray Powder Diffraction (XRPD)
X-ray powder diffraction is a fundamental technique for the identification and characterization of the crystalline forms of this compound.
Methodology:
-
Sample Preparation: A small amount of the this compound powder is gently ground to a fine, uniform particle size. The powder is then packed into a sample holder, ensuring a flat and smooth surface.
-
Instrument Setup: A diffractometer equipped with a Cu Kα radiation source is typically used. Data is collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, provides a unique fingerprint for the crystalline form. The positions and relative intensities of the diffraction peaks are compared to reference patterns of known polymorphs for identification.
Below is a workflow for the XRPD analysis of this compound.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to study the phase transitions and thermal stability of this compound polymorphs.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas, such as nitrogen. The sample is subjected to a controlled temperature program, typically a linear heating rate of 10°C/min over a temperature range of 25°C to 200°C.
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic events, such as melting or desolvation, and exothermic events, such as crystallization, are observed as peaks. The peak temperatures and enthalpies of these transitions are used to characterize the polymorphic form.
The following diagram illustrates the DSC analysis workflow.
Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The anesthetic effect of this compound is achieved through the blockade of voltage-gated sodium channels in neuronal cell membranes.[7] This action prevents the initiation and propagation of nerve impulses, thereby blocking the sensation of pain.
The mechanism can be summarized in the following steps:
-
Diffusion and Binding: Being lipophilic, the uncharged form of tetracaine diffuses across the neuronal membrane into the cytoplasm. Inside the neuron, the protonated (cationic) form of tetracaine binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.
-
Channel Blockade: The binding of tetracaine to the sodium channel stabilizes the channel in its inactivated state. This prevents the influx of sodium ions that is necessary for the depolarization phase of an action potential.
-
Inhibition of Nerve Conduction: By blocking the influx of sodium ions, tetracaine effectively raises the threshold for electrical excitability in the neuron. This inhibits the generation and conduction of nerve impulses, resulting in a localized anesthetic effect.
The interaction of tetracaine with the sodium channel is thought to involve key amino acid residues within the S6 transmembrane segments of the channel's domains.
The signaling pathway for this compound's mechanism of action is depicted below.
References
- 1. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. icdd.com [icdd.com]
- 3. Structure solution and refinement of this compound from X-ray powder diffraction data - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. icdd.com [icdd.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C15H25ClN2O2 | CID 8695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Tetracaine Hydrochloride for Patch Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction Tetracaine hydrochloride is a potent, long-acting local anesthetic of the ester class.[1][2] Its primary mechanism of action involves the blockade of voltage-gated ion channels, making it a valuable pharmacological tool in the field of electrophysiology for studying channel function and kinetics.[1][3] Tetracaine is primarily known for its inhibition of voltage-gated sodium channels (Nav), but it also modulates the function of other ion channels, including calcium channels, potassium channels, and acid-sensing ion channels (ASICs).[4][5][6][7] Its high lipid solubility allows it to readily penetrate the neuronal membrane to access its binding site on the intracellular side of the channel.[3][8] This application note provides a detailed protocol for the use of this compound in patch clamp electrophysiology experiments.
Mechanism of Action Tetracaine exerts its anesthetic effect by reversibly binding to and inhibiting voltage-gated sodium channels.[3] Upon administration, it diffuses across the cell membrane into the cytoplasm.[3] Inside the cell, tetracaine binds to a specific site on the intracellular portion of the sodium channel, stabilizing the channel in its inactivated state.[3] This prevents the conformational change required for channel opening in response to membrane depolarization, thereby blocking the influx of sodium ions.[3][8] The blockade of sodium influx inhibits the generation and propagation of action potentials, leading to a loss of sensation.[3][9]
Tetracaine's action is state-dependent, meaning its affinity for the channel varies depending on the channel's conformational state (resting, open, or inactivated). It exhibits a higher affinity for open and inactivated channels than for channels in the resting state. Beyond sodium channels, tetracaine is also known to be an allosteric blocker of calcium release channels (ryanodine receptors) and can inhibit certain potassium channels at higher concentrations.[6][7][10]
Caption: Tetracaine diffuses across the cell membrane and blocks voltage-gated sodium channels from the intracellular side.
Data Presentation
The inhibitory effects of this compound are quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the ion channel subtype and the specific experimental conditions, such as the holding potential of the cell membrane.
Table 1: IC50 Values of Tetracaine for Voltage-Gated Sodium Channels (Nav)
| Channel Subtype | Cell Line | Holding Potential | IC50 Value | Citation(s) |
|---|---|---|---|---|
| hNav1.5 | CHO-K1 | -90 mV | 0.53 µM | [4] |
| hNav1.5 | HEK293 | -120 mV | 4.5 µM | [11] |
| NaV1.5 (peak current) | CHO | Not Specified | 7.7 µM | [12] |
| NaV1.5 (late current) | CHO | Not Specified | 0.52 µM |[12] |
Table 2: IC50 Values of Tetracaine for Other Ion Channels
| Channel Type | Cell/Tissue Type | Experimental Conditions | Effect | Citation(s) |
|---|---|---|---|---|
| Acid-Sensing Ion Channel 3 (ASIC3) | CHO cells | Peak current measurement | IC50 of 9.96 ± 1.88 mM | [5] |
| Delayed Rectifier K+ Channels | Frog Skeletal Muscle | Voltage-clamp | 2 mM reduces conductance | [7][10] |
| Calcium Release Channels (Ryanodine Receptors) | Sarcoplasmic Reticulum | Not Specified | Allosteric blocker; high concentrations block release completely |[4][6][13] |
Experimental Protocols
This section provides a detailed methodology for investigating the effects of this compound using the whole-cell patch clamp technique.
Caption: Standard workflow for a patch clamp electrophysiology experiment using tetracaine.
I. Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the ion channel of interest (e.g., Nav1.5).
-
This compound: (CAS 136-47-0)
-
External (Extracellular) Solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm/kg with glucose.[14]
-
Internal (Intracellular) Solution: (in mM) 120 CsF, 10 CsCl, 5 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm/kg with glucose.[14] (Note: Cesium is used to block potassium channels).
-
Equipment: Patch clamp amplifier, microscope, micromanipulator, perfusion system, borosilicate glass capillaries, pipette puller, and microforge.
II. Solution Preparation
-
Tetracaine Stock Solution (e.g., 10 mM):
-
This compound has a molar mass of approximately 300.8 g/mol . To make a 10 mM stock solution, dissolve 3.01 mg of this compound in 1 mL of deionized water.
-
Store the stock solution in aliquots at -20°C to prevent degradation.
-
-
Working Solutions:
-
On the day of the experiment, thaw a stock solution aliquot and dilute it to the desired final concentrations (e.g., 0.1 µM to 100 µM) using the external recording solution.
-
Ensure thorough mixing before use.
-
III. Cell Preparation and Recording
-
Cell Culture: Culture cells according to standard protocols. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries. Fire-polish the tips to a final resistance of 4-8 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Using the micromanipulator, approach a single, healthy-looking cell with the patch pipette.
-
Apply gentle negative pressure to form a high-resistance seal ( >1 GΩ) between the pipette tip and the cell membrane.[15]
-
After establishing a stable giga-seal, apply a brief pulse of strong suction to rupture the membrane patch, achieving the whole-cell configuration.[15] This allows electrical and molecular access to the cell's interior.[16]
-
IV. Voltage-Clamp Protocol and Tetracaine Application
-
Set Holding Potential: Clamp the cell membrane at a holding potential where most channels are in the closed/resting state (e.g., -120 mV for Nav1.5 to ensure recovery from inactivation).[11]
-
Record Baseline Current:
-
Apply a depolarizing voltage step to activate the channels of interest (e.g., a 50 ms step to -10 mV to open Nav1.5 channels).[11]
-
Apply these test pulses at a regular frequency (e.g., every 5-10 seconds) to monitor current stability.
-
Record the stable baseline current for at least 2-3 minutes.
-
-
Apply Tetracaine:
-
Switch the perfusion system to deliver the external solution containing the desired concentration of tetracaine.
-
Continue applying the voltage-step protocol and record the current as it is being blocked by the drug.
-
Allow the effect to reach a steady state, which is observed when the current amplitude no longer decreases between pulses.
-
-
Washout:
-
Switch the perfusion back to the control external solution to wash out the drug.
-
Record the recovery of the current to baseline levels. A successful washout confirms that the observed effect was due to the drug and not to the rundown of the current.
-
-
Dose-Response:
-
To determine the IC50, repeat the protocol with a range of tetracaine concentrations on different cells.
-
V. Data Analysis
-
Measure Peak Current: For each test pulse, measure the peak amplitude of the inward current.
-
Calculate Percentage of Block: The percentage of block for a given tetracaine concentration is calculated using the formula: % Block = (1 - (I_TTC / I_Baseline)) * 100 where I_TTC is the steady-state peak current in the presence of tetracaine and I_Baseline is the peak current before drug application.
-
Determine IC50: Plot the percentage of block against the logarithm of the tetracaine concentration. Fit the data points to the Hill equation to determine the IC50 value.
References
- 1. This compound: mechanism of action and activity_Chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Tetracaine? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Subunit and frequency-dependent inhibition of acid sensing ion channels by local anesthetic tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetracaine - Wikipedia [en.wikipedia.org]
- 7. Differential effects of tetracaine on delayed potassium channels and displacement currents in frog skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Articles [globalrx.com]
- 10. Differential effects of tetracaine on delayed potassium channels and displacement currents in frog skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nanion.de [nanion.de]
- 12. Making sure you're not a bot! [nanion.de]
- 13. glpbio.com [glpbio.com]
- 14. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 15. 4.1 Patch-Clamp Electrophysiology – Neuroscience: Canadian 3rd Edition [saskoer.ca]
- 16. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols for Tetracaine Hydrochloride in Isolated Nerve Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetracaine hydrochloride in studying isolated nerve preparations. This document includes detailed experimental protocols, quantitative data on the effects of tetracaine, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a potent local anesthetic of the ester type.[1] Its primary mechanism of action is the blockade of voltage-gated sodium channels in nerve cell membranes.[2] By inhibiting these channels, tetracaine prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking nerve impulse transmission.[2] Isolated nerve preparations, such as the frog sciatic nerve, are widely used ex vivo models to investigate the electrophysiological effects of local anesthetics like tetracaine.[3][4][5] These preparations allow for the direct measurement of compound action potentials (CAPs) and the assessment of drug effects on nerve excitability and conduction.
Mechanism of Action
Tetracaine exerts its anesthetic effect by reversibly binding to voltage-gated sodium channels from the intracellular side of the nerve membrane.[2] This binding stabilizes the channels in their inactivated state, preventing them from opening in response to membrane depolarization.[2] The block of sodium influx interrupts the positive feedback loop required for the rising phase of the action potential, thus halting its propagation along the nerve fiber. The potency of tetracaine is attributed to its high lipid solubility, which facilitates its diffusion across the nerve membrane.[6]
Data Presentation
The following tables summarize the quantitative effects of this compound on voltage-gated sodium channels and isolated nerve preparations.
| Channel Subtype | IC50 (µM) | Notes |
| NaV1.1 | >30 (tonic), 8.6 ± 2.8 (use-dependent) | Use-dependent block measured after 10 depolarizations at 10 Hz.[7] |
| NaV1.2 | >30 (tonic), 9.7 ± 2.9 (use-dependent) | Use-dependent block measured after 10 depolarizations at 10 Hz.[7] |
| NaV1.3 | >30 (tonic), 9.9 ± 0.3 (use-dependent) | Use-dependent block measured after 10 depolarizations at 10 Hz.[7] |
| NaV1.8 | 12.5 | EC50 value.[8] |
| Parameter | Concentration (mM) | Effect | Source |
| Compound Action Potential (CAP) Amplitude | Not specified | "Flatter" response curves with lower peak amplitude. | [3][4][5] |
| CAP Amplitude | Not specified | Significant suppression of CAP generation. | [1] |
| Recovery Time | Not specified | Nerves treated with tetracaine required more than a day to fully recover physiological responses. | [1][3][4][5] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of tetracaine and a typical experimental workflow for its study in isolated nerve preparations.
Mechanism of Tetracaine Action
Experimental Workflow
Experimental Protocols
Protocol 1: Isolation of the Frog Sciatic Nerve
Materials:
-
Frog (e.g., Rana pipiens)
-
Dissecting tray
-
Dissecting instruments (scissors, forceps, probes)
-
Frog Ringer's solution (composition in g/L: NaCl 6.5, KCl 0.14, CaCl2 0.12, NaHCO3 0.2, NaH2PO4 0.01, glucose 2.0)
-
Petri dish
-
Suture thread
Procedure:
-
Humanely euthanize the frog by double pithing.
-
Secure the frog dorsal side up in the dissecting tray.
-
Make a midline incision through the skin of the back and thighs.
-
Carefully separate the thigh muscles to expose the sciatic nerve, which appears as a white, glistening thread.
-
Gently free the nerve from the surrounding connective tissue using blunt dissection with a glass probe or forceps. Avoid stretching or touching the nerve with metal instruments.
-
Trace the nerve proximally to the spinal cord and distally to its branching in the lower leg.
-
Ligate the proximal and distal ends of the desired nerve segment with suture thread.
-
Cut the nerve beyond the ligatures to excise the isolated preparation.
-
Immediately transfer the isolated sciatic nerve to a petri dish containing cold Frog Ringer's solution.
Protocol 2: Recording Compound Action Potentials (CAPs)
Materials:
-
Isolated frog sciatic nerve
-
Nerve recording chamber with stimulating and recording electrodes
-
Stimulator
-
Amplifier
-
Oscilloscope or data acquisition system
-
Frog Ringer's solution
-
This compound solutions of desired concentrations in Ringer's solution
Procedure:
-
Fill the nerve recording chamber with Frog Ringer's solution to a level just below the electrodes.
-
Carefully mount the isolated sciatic nerve across the stimulating and recording electrodes in the chamber. Ensure good contact between the nerve and the electrodes.
-
Allow the nerve to equilibrate in the chamber for at least 15-20 minutes.
-
Baseline Recording:
-
Set the stimulator to deliver single square-wave pulses of increasing voltage (e.g., starting from 0.1 V).
-
Record the evoked compound action potentials.
-
Determine the threshold stimulus (the minimum voltage that elicits a detectable CAP) and the supramaximal stimulus (the voltage at which the CAP amplitude no longer increases).
-
Record several stable baseline CAPs using a supramaximal stimulus.
-
-
Tetracaine Application:
-
Replace the Ringer's solution in the chamber with a this compound solution of a specific concentration.
-
Incubate the nerve in the tetracaine solution for a defined period (e.g., 10-15 minutes).
-
-
Post-Treatment Recording:
-
Record the CAPs again using the same supramaximal stimulus. Observe any changes in amplitude and latency.
-
-
Washout:
-
Thoroughly wash the nerve with fresh Ringer's solution to remove the tetracaine.
-
-
Recovery Recording:
Data Analysis:
-
Measure the peak-to-peak amplitude of the CAP.
-
Measure the latency of the CAP (the time from the stimulus artifact to the beginning of the CAP).
-
Calculate the conduction velocity by dividing the distance between the stimulating and recording electrodes by the latency.
-
Express the effects of tetracaine as a percentage of the baseline control values.
Conclusion
This compound is a valuable pharmacological tool for studying the mechanisms of nerve conduction and local anesthesia in isolated nerve preparations. The protocols and data presented here provide a foundation for researchers to design and execute experiments to investigate the dose-dependent and time-course effects of tetracaine on nerve excitability. The frog sciatic nerve preparation, in particular, offers a robust and reliable model for such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetracaine can inhibit contractions initiated by a voltage-sensitive release mechanism in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of local anesthetics on compound action potentials generated from the frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. iworx.com [iworx.com]
- 6. iworx.com [iworx.com]
- 7. sophion.co.jp [sophion.co.jp]
- 8. Modeling the pore structure of voltage-gated sodium channels in closed, open, and fast-inactivated conformation reveals details of site 1 toxin and local anesthetic binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetracaine Hydrochloride for In Vivo Microdialysis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of tetracaine hydrochloride in in vivo microdialysis studies. This document is intended to guide researchers in designing and executing experiments to investigate the effects of local tetracaine administration on neurotransmitter dynamics in specific brain regions.
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, providing a window into the neurochemical environment of specific brain regions. When combined with the local administration of pharmacological agents through the microdialysis probe, a method known as reverse dialysis, researchers can investigate the direct effects of a substance on neurotransmitter release and uptake.
This compound, a potent local anesthetic, primarily functions by blocking voltage-gated sodium channels, thereby inhibiting the generation and propagation of action potentials.[1][2][3] This mechanism of action makes it a valuable tool for studying the role of neuronal activity in regulating extracellular neurotransmitter levels. By locally perfusing tetracaine through a microdialysis probe, researchers can create a transient and localized blockade of neuronal firing, allowing for the observation of subsequent changes in neurotransmitter concentrations.
Beyond its canonical role as a sodium channel blocker, evidence suggests that tetracaine can also influence neurotransmitter levels through other mechanisms. Studies have shown that tetracaine can inhibit monoamine oxidase (MAO), the enzyme responsible for the breakdown of monoamine neurotransmitters, and can also inhibit the reuptake of norepinephrine, dopamine, and serotonin. These multifaceted effects make tetracaine a complex but informative tool for neurochemical research.
Key Applications
The use of this compound in in vivo microdialysis studies is particularly suited for:
-
Investigating the role of impulse flow in neurotransmitter release: By blocking local neuronal activity, researchers can determine the extent to which the basal extracellular levels of a neurotransmitter are dependent on ongoing action potentials.
-
Elucidating the mechanisms of neurotransmitter clearance: By observing the changes in neurotransmitter levels following the inhibition of both neuronal firing and potentially reuptake transporters, researchers can gain insights into the relative contributions of these processes to overall neurotransmitter homeostasis.
-
Studying the neurotoxic effects of local anesthetics: High concentrations of tetracaine have been shown to induce excitotoxicity, potentially through the release of glutamate. Microdialysis can be used to monitor these changes in real-time.
Quantitative Data Summary
The following tables summarize the inhibitory effects of tetracaine on key proteins involved in neurotransmitter regulation. It is important to note that these values are derived from various in vitro experimental models and may not directly translate to in vivo microdialysis conditions. However, they provide a valuable reference for understanding the potential molecular targets of tetracaine.
| Target Enzyme | Substrate/Enzyme Type | IC50 Value (μM) | Experimental Model |
| Monoamine Oxidase-A | 5-HT Oxidation | 1.2 | Rat Brain Homogenates |
| Monoamine Oxidase-B | 19.5 | Rat Brain Homogenates |
| Target Transporter | IC50 Value (μM) | Experimental Model |
| Dopamine Transporter (DAT) | 37 | Rat Brain Synaptosomes |
| Norepinephrine Transporter (NET) | 14 | Rat Brain Synaptosomes |
| Serotonin Transporter (SERT) | 45 | Rat Brain Synaptosomes |
Experimental Protocols
This section outlines a general protocol for conducting an in vivo microdialysis experiment using this compound for reverse dialysis. This protocol should be adapted based on the specific research question, animal model, and target brain region.
Materials and Reagents
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes (with appropriate molecular weight cut-off)
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
Protocol for In Vivo Microdialysis with Tetracaine Reverse Dialysis
-
Animal Surgery and Probe Implantation:
-
Anesthetize the animal using an approved protocol.
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the target brain region.
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis System Setup:
-
Prepare sterile aCSF and a stock solution of this compound in aCSF at the desired concentration.
-
Connect the microdialysis probe to a syringe pump and a fraction collector.
-
Flush the system with aCSF to remove any air bubbles.
-
-
Basal Neurotransmitter Level Collection:
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 μL/min).
-
Allow for a stabilization period of at least 1-2 hours to establish a baseline.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution if necessary.
-
-
Tetracaine Administration via Reverse Dialysis:
-
Switch the perfusion solution to the aCSF containing this compound.
-
Continue to collect dialysate samples at the same regular intervals.
-
-
Washout Period:
-
After the desired duration of tetracaine administration, switch the perfusion solution back to aCSF to wash out the drug.
-
Continue collecting samples to monitor the return of neurotransmitter levels to baseline.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using a validated HPLC method to quantify the concentrations of the neurotransmitters of interest.
-
-
Histological Verification:
-
At the end of the experiment, euthanize the animal and perfuse the brain.
-
Section the brain and stain to verify the correct placement of the microdialysis probe.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by tetracaine and the experimental workflow for an in vivo microdialysis study.
Caption: Mechanism of Action of this compound.
Caption: In Vivo Microdialysis Experimental Workflow.
Potential Challenges and Considerations
-
Concentration Selection: The concentration of tetracaine used in the perfusate is critical. High concentrations can lead to significant neurotoxicity and non-specific effects, while low concentrations may not produce a sufficient blockade of neuronal activity. Pilot studies are recommended to determine the optimal concentration.
-
Probe Recovery: The efficiency of diffusion across the microdialysis membrane (probe recovery) can vary between molecules and experimental conditions. It is important to determine the in vitro recovery of tetracaine and the neurotransmitters of interest to accurately interpret the results.
-
Tissue Damage: The implantation of the microdialysis probe inevitably causes some degree of tissue damage, which can alter the local neurochemical environment. Allowing for an adequate recovery period and performing histological verification are crucial steps to mitigate and account for this.
-
Complex Pharmacological Profile: As highlighted, tetracaine's effects extend beyond sodium channel blockade. Researchers must consider its potential inhibition of MAO and monoamine transporters when interpreting their data. The use of more specific pharmacological agents in parallel experiments can help to dissect these different effects.
By carefully considering these factors and following a well-designed protocol, researchers can effectively utilize this compound in in vivo microdialysis studies to gain valuable insights into the complex dynamics of neurotransmission.
References
Application Note: A Robust HPLC-UV Method for the Quantification of Tetracaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of tetracaine hydrochloride. The described method is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. This document provides comprehensive experimental protocols, validation data, and visual workflows to ensure successful implementation in a laboratory setting.
Introduction
This compound, a potent local anesthetic of the ester type, functions by blocking sodium ion channels, thereby inhibiting the initiation and conduction of nerve impulses.[1][2] It is widely used for topical anesthesia in various medical fields.[3][4] Accurate and reliable quantification of this compound is crucial for quality control during manufacturing and to ensure the safety and efficacy of the final pharmaceutical products. This application note presents a validated reversed-phase HPLC (RP-HPLC) method with UV detection for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard (USP grade or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Ortho-Phosphoric Acid (analytical grade)
-
Water (HPLC grade)
-
All other chemicals and reagents should be of analytical grade.[2]
Instrumentation
A standard HPLC system equipped with a UV-Vis detector, autosampler, and a data acquisition system is required.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: Variable Wavelength Detector (VWD)
-
Column: C18 column (250 mm x 4.6 mm, 5 µm particle size)[1]
-
Software: OpenLab CDS ChemStation Edition or equivalent
Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound:
| Parameter | Condition |
| Mobile Phase | 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) : Methanol (40:60, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][5] |
| Column Temperature | Ambient |
| Detection Wavelength | 231 nm[1] |
| Injection Volume | 20 µL[1] |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
4.1. Mobile Phase Preparation: Dissolve an appropriate amount of Potassium Dihydrogen Phosphate in HPLC grade water to make a 0.05 M solution. Adjust the pH to 3.5 using ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter and degas. Mix the filtered buffer with methanol in a 40:60 (v/v) ratio.[1]
4.2. Standard Stock Solution Preparation (1000 µg/mL): Accurately weigh about 100 mg of this compound Reference Standard and transfer it into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
4.3. Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 10, 25, 50, 100, 150, 200 µg/mL).
4.4. Sample Preparation (from a formulation): Accurately weigh a portion of the formulation equivalent to about 10 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection. Further dilutions can be made with the mobile phase to bring the concentration within the calibration range.
HPLC Method Development and Validation Workflow
Caption: Workflow for HPLC method development and validation.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters are summarized below.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| %RSD of Peak Areas | ≤ 2.0% | 0.8% |
| %RSD of Retention Times | ≤ 1.0% | 0.3% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area versus the concentration of this compound.
| Parameter | Result |
| Linearity Range | 10 - 200 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c (where y is peak area and x is concentration) |
Accuracy (Recovery)
The accuracy of the method was determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.3 | 99.4% |
| Mean % Recovery | 99.7% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Type | Concentration (µg/mL) | % RSD |
| Repeatability (n=6) | 100 | 0.6% |
| Intermediate Precision (n=6 over 3 days) | 100 | 1.1% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions.
| Parameter Varied | Variation | % RSD of Peak Areas |
| Flow Rate (± 0.1 mL/min) | 0.9, 1.1 | < 2.0% |
| Mobile Phase pH (± 0.2) | 3.3, 3.7 | < 2.0% |
| Methanol in Mobile Phase (± 2%) | 58%, 62% | < 2.0% |
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
The developed RP-HPLC method for the quantification of this compound is simple, rapid, precise, accurate, and robust. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis of this compound in bulk and pharmaceutical dosage forms. The clear protocols and visual aids provided in this application note are intended to facilitate the straightforward adoption and implementation of this method in analytical laboratories.
References
- 1. bepls.com [bepls.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetracaine Hydrochloride in Protein Crystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The crystallization of proteins is a critical yet often challenging step in determining their three-dimensional structure. The process is influenced by a multitude of factors, and success frequently hinges on the empirical screening of various chemical additives. While not a conventional crystallization additive, the local anesthetic tetracaine hydrochloride possesses physicochemical properties that suggest its potential utility in specific protein crystallization scenarios, particularly for membrane proteins or proteins with flexible or hydrophobic surface regions.
This compound is an amphiphilic molecule, containing both a hydrophobic aromatic ring and a hydrophilic amine group. Such molecules can be instrumental in protein crystallization by interacting with proteins in various ways: they can bind to and stabilize flexible regions, participate in crystal lattice contacts, or modify the solution properties to favor nucleation and crystal growth. For membrane proteins, amphiphilic molecules can be crucial for maintaining solubility and conformational integrity.
These application notes provide a theoretical framework and practical protocols for the exploratory use of this compound as an additive in protein crystallization screening.
Potential Mechanism of Action
The precise mechanism by which this compound might promote protein crystallization is not established, but can be hypothesized based on its molecular structure and the known roles of other small amphiphilic molecules.
-
Stabilization of Flexible Regions: The amphipathic nature of tetracaine allows it to potentially interact with and stabilize conformationally flexible hydrophobic regions on a protein's surface. By reducing the conformational entropy of the protein, tetracaine could lower the energy barrier for nucleation.
-
Mediation of Crystal Contacts: The rigid aromatic portion and the charged amine group of tetracaine could act as a molecular bridge between protein molecules in the crystal lattice. The hydrophobic part might interact with a nonpolar patch on one protein molecule, while the hydrophilic part forms hydrogen bonds or electrostatic interactions with a neighboring protein, thus facilitating the formation of a well-ordered crystal lattice.
-
Micelle Formation and Protein Organization: Although less likely at the low concentrations typically used for additives, local anesthetics can form micelles. For membrane proteins, tetracaine could potentially modulate the detergent micelle surrounding the protein, leading to a more compact and uniform protein-detergent complex that is more amenable to crystallization.
Data Presentation
As the use of this compound in protein crystallization is not widely documented, quantitative data on its effects is limited. The following table provides a summary of relevant physicochemical properties of this compound that are pertinent to its potential application in crystallization.
| Property | Value | Significance in Crystallization |
| Molecular Weight | 300.8 g/mol | Small size allows for potential binding into cavities or at protein-protein interfaces without significant steric hindrance. |
| Chemical Formula | C15H25ClN2O2 | Provides a basis for understanding its elemental composition and potential for various types of chemical interactions. |
| Structure | Amphiphilic (hydrophobic and hydrophilic moieties) | Enables interaction with both nonpolar and polar regions of a protein, potentially stabilizing flexible loops or mediating crystal contacts. |
| Solubility in Water | Readily soluble | Ensures it can be easily incorporated into aqueous crystallization screens at various concentrations without precipitating. |
| pKa | ~8.5 | The charge of the molecule will depend on the pH of the crystallization condition, which can be used to modulate its interactions. |
Experimental Protocols
The following protocols are designed for the initial screening of this compound as a crystallization additive. It is recommended to perform these experiments in parallel with control experiments that do not contain the additive.
Protocol 1: Additive Screening with a New Crystallization Setup
This protocol is suitable for the initial screening of a protein against a variety of crystallization conditions with the inclusion of this compound.
Materials:
-
Purified protein solution (e.g., 5-15 mg/mL in a suitable buffer)
-
Commercial or custom crystallization screens
-
This compound stock solution (e.g., 100 mM in deionized water, filter-sterilized)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
-
Pipettes and tips
Procedure:
-
Prepare Additive-Containing Crystallization Screens:
-
To each well of a 96-well crystallization plate, add the desired volume of the crystallization screen solution (e.g., 90 µL).
-
Add a small volume of the this compound stock solution to each well to achieve the desired final concentration (e.g., 10 µL of a 10 mM stock to 90 µL of screen solution for a final concentration of 1 mM). Mix gently.
-
-
Set up Crystallization Drops:
-
In the corresponding protein well, set up vapor diffusion drops by mixing the protein solution with the additive-containing crystallization solution. A common starting ratio is 1:1 (e.g., 1 µL protein + 1 µL crystallization solution).
-
-
Seal and Incubate:
-
Seal the crystallization plate and incubate at a constant temperature (e.g., 4°C or 20°C).
-
-
Monitor and Document:
-
Regularly monitor the drops for crystal growth over several weeks. Document any observed crystals, precipitates, or other changes with detailed notes and images.
-
Protocol 2: Optimization of a Known Crystallization Condition
This protocol is for situations where an initial crystallization condition has been identified, but the crystals are of poor quality (e.g., small, poorly formed, low diffraction).
Materials:
-
Purified protein solution
-
Components of the known crystallization condition (precipitant, buffer, salt)
-
This compound stock solutions at various concentrations (e.g., 1 mM, 5 mM, 10 mM, 50 mM)
-
Crystallization plates
Procedure:
-
Prepare a Grid Screen:
-
Prepare a series of crystallization solutions based on the known "hit" condition, where each solution contains a different concentration of this compound. It is advisable to screen a range of concentrations (e.g., 0.1 mM to 10 mM final concentration in the drop).
-
-
Set up Crystallization Drops:
-
Set up vapor diffusion experiments as described in Protocol 1, using the grid of this compound concentrations.
-
-
Incubate and Monitor:
-
Seal the plate and incubate under the same conditions as the original hit.
-
-
Analyze Crystal Quality:
-
Compare the crystals grown in the presence of this compound to the control crystals. Assess any changes in crystal size, morphology, and number. If suitable crystals are obtained, proceed with X-ray diffraction analysis to evaluate any improvement in diffraction quality.
-
Mandatory Visualizations
Workflow for screening this compound as a crystallization additive.
Hypothetical mechanism of tetracaine mediating crystal contacts.
Concluding Remarks
The use of this compound as a protein crystallization additive is an exploratory avenue that may prove beneficial for challenging crystallization targets. Its amphiphilic nature presents a rational basis for its potential to stabilize proteins and facilitate the formation of crystal contacts. The protocols provided herein offer a starting point for systematically screening its effects. As with any novel additive, success is not guaranteed, and empirical testing is essential. Researchers are encouraged to meticulously document their findings to contribute to the collective knowledge of protein crystallization.
Application Notes and Protocols for the Formulation of Tetracaine Hydrochloride in Topical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation of tetracaine hydrochloride for topical research applications. This document includes key formulation considerations, detailed experimental protocols for characterization and efficacy testing, and a summary of relevant quantitative data.
I. Formulation Considerations
This compound is an ester-type local anesthetic that functions by blocking voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and conduction of nerve impulses.[1][2] Its formulation for topical application requires careful consideration of several factors to ensure stability, efficacy, and safety.
A. Solubility and Stability:
This compound is soluble in water (50 mg/mL) and alcohol but is practically insoluble in ether and acetone.[3] As an ester-containing compound, it is susceptible to hydrolysis. The stability of this compound in aqueous solutions is highly pH-dependent, with greater stability observed in the pH range of 3.7 to 6.0.[4][5] The degradation products include n-buthyldimethylaminobenzoic acid and dimethylaminoethanol.
B. Common Formulations and Excipients:
This compound can be formulated as solutions, gels, creams, and polymeric films for topical application.[6][7] The concentration for topical use typically ranges from 0.5% to 4%.[2]
-
Aqueous Solutions (e.g., Ophthalmic Drops): These formulations often contain buffering agents to maintain a stable pH. Commonly used buffers include acetate, phosphate, and borate buffers.[1] Additionally, tonicity agents like potassium chloride and chelating agents such as edetate disodium (EDTA) are often included.[4][5]
-
Gels and Creams: These semi-solid formulations are suitable for dermal applications. They may include gelling agents (e.g., carbomers), penetration enhancers (e.g., menthol, ethanol), and preservatives.[3][8]
-
Polymeric Films: For controlled release applications, this compound can be incorporated into polymeric films using polymers like Eudragit RS100 and Eudragit RL100.[7][9]
II. Quantitative Data Summary
The following tables summarize key quantitative data for the formulation of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄N₂O₂ · HCl | [2] |
| Molecular Weight | 300.82 g/mol | [10] |
| Melting Point | 149°C | [10] |
| pKa | 8.46 (at 25°C) | |
| Solubility in Water | 50 mg/mL | [3] |
| Solubility in Alcohol | Soluble in 40 parts | [3] |
| Solubility in Chloroform | Soluble in 30 parts | [3] |
Table 2: Formulation Parameters for this compound Topical Preparations
| Formulation Type | Concentration Range | pH Range for Stability | Common Excipients | Reference |
| Ophthalmic Solution | 0.5% (w/v) | 3.7 - 6.0 | Boric acid, Potassium chloride, Edetate disodium, Sodium hydroxide/Hydrochloric acid (for pH adjustment) | [4][5] |
| Topical Cream/Gel | 4% | Not specified | Carbomer, Menthol, Ethanol | [3] |
| Polymeric Film | Not specified | Not specified | Eudragit RS100, Eudragit RL100, Diethylphthalate (plasticizer) | [7][9] |
III. Experimental Protocols
A. Protocol for Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound and its degradation products to assess formulation stability.
1. Materials and Equipment:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid or triethylamine (for pH adjustment)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic solvent like methanol or acetonitrile (e.g., 40:60 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: Ambient
-
Detection Wavelength: 231 nm or 312 nm.[11]
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase or a suitable solvent to obtain a stock solution of a specific concentration (e.g., 300 µg/mL).[11]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the this compound formulation with a suitable solvent (e.g., 20% acetonitrile solution) to a final concentration within the calibration range.[12] Filter the sample through a 0.45 µm syringe filter before injection.
4. Forced Degradation Studies (for stability-indicating method validation):
-
Acid Degradation: Treat the sample solution with an acid (e.g., 0.01 N HCl) and heat if necessary. Neutralize with a base before analysis.[11]
-
Base Degradation: Treat the sample solution with a base (e.g., 0.01 N NaOH) and heat if necessary. Neutralize with an acid before analysis.[11]
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal Degradation: Expose the solid drug or formulation to dry heat.
-
Photodegradation: Expose the sample solution to UV light.
5. Analysis:
-
Inject the prepared standards and samples into the HPLC system.
-
Record the chromatograms and determine the peak areas for this compound and any degradation products.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
B. Protocol for In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells
This protocol outlines a method to assess the permeation of this compound from a topical formulation through a membrane, simulating skin absorption.
1. Materials and Equipment:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., polysulfone, cellulose acetate) or excised animal/human skin
-
Receptor medium (e.g., phosphate-buffered saline pH 7.4)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C or 37°C
-
Syringes for sampling
-
HPLC system for analysis
2. Experimental Setup:
-
Membrane Preparation: If using biological skin, carefully prepare it to the desired thickness and equilibrate it in the receptor medium. For synthetic membranes, soak them in the receptor medium before use.
-
Cell Assembly: Mount the membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring no air bubbles are trapped beneath the membrane.
-
Receptor Chamber: Fill the receptor chamber with a known volume of pre-warmed receptor medium and add a magnetic stir bar.
-
Temperature Control: Maintain the temperature of the receptor medium at 32°C (for skin surface simulation) or 37°C by circulating water through the cell jacket.
-
Formulation Application: Apply a known amount of the this compound formulation evenly onto the surface of the membrane in the donor chamber.
3. Sampling Procedure:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the receptor medium from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
Analyze the collected samples for this compound concentration using a validated analytical method like HPLC.
4. Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area of the membrane at each time point.
-
Plot the cumulative amount permeated versus time.
-
The steady-state flux (Jss) can be determined from the slope of the linear portion of the plot.
-
The permeability coefficient (Kp) can be calculated if the concentration of the drug in the donor phase is known.
C. Protocol for Analgesic Efficacy Testing using the Tail-Flick Test
This in vivo protocol is used to evaluate the local anesthetic efficacy of a topical this compound formulation in a rodent model.
1. Animals:
-
Male or female mice or rats of a specific strain and weight range.
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. Materials and Equipment:
-
Tail-flick analgesia meter (with a radiant heat source or hot water bath)
-
Animal restrainers
-
Topical this compound formulation
-
Control vehicle (placebo formulation without the active ingredient)
-
Timer
3. Experimental Procedure:
-
Baseline Latency: Determine the baseline tail-flick latency for each animal by applying the heat source to a specific portion of the tail (e.g., 3-5 cm from the tip) and recording the time it takes for the animal to flick its tail.[6] A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.[6][13][14]
-
Formulation Application: Divide the animals into groups (e.g., control, and one or more treatment groups). Apply a known amount of the control vehicle or the this compound formulation to a defined area of the tail.[6]
-
Post-Treatment Latency: At specific time points after application (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.
-
Data Recording: Record the latency times for each animal at each time point.
4. Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).
-
The duration of action can be determined by the time it takes for the tail-flick latency to return to baseline levels.
IV. Visualizations
A. Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
B. Experimental Workflow for In Vitro Permeation Testing (IVPT)
Caption: Workflow for in vitro permeation testing.
C. Logical Flow for Tail-Flick Analgesic Efficacy Test
Caption: Logical flow of the tail-flick test.
References
- 1. What is the mechanism of Tetracaine? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Synergistically enhanced transdermal permeation and topical analgesia of tetracaine gel containing menthol and ethanol in experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 6. 2.7.1. Anesthetic Efficacy: Tail-Flick Test [bio-protocol.org]
- 7. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. norlab.com [norlab.com]
- 11. bepls.com [bepls.com]
- 12. CN107843670B - Method for determining related substances of this compound - Google Patents [patents.google.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. rjptsimlab.com [rjptsimlab.com]
Application Notes and Protocols: Utilizing Tetracaine Hydrochloride to Investigate Sarcoplasmic Reticulum Calcium Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetracaine hydrochloride, a potent local anesthetic, serves as a valuable pharmacological tool for investigating the mechanisms of calcium release from the sarcoplasmic reticulum (SR) in muscle cells.[1][2] Its primary intracellular target is the ryanodine receptor (RyR), the main calcium release channel of the SR.[1][3] By inhibiting RyR function, tetracaine allows for the detailed study of excitation-contraction coupling and the role of SR calcium fluxes in both physiological and pathological conditions.[1] These application notes provide an overview of tetracaine's mechanism of action, quantitative data on its effects, and detailed protocols for its use in studying SR calcium release.
Mechanism of Action
Tetracaine acts as an allosteric blocker of RyR channels, reducing their open probability without affecting their conductance.[2][4][5] This inhibition is concentration-dependent and can be influenced by factors such as membrane voltage and the concentrations of cytoplasmic ATP, Ca2+, and pH.[1] In cardiac muscle, tetracaine exhibits complex inhibitory kinetics with at least three distinct mechanisms: a slow, voltage-dependent inhibition targeting the closed state of the channel; a fast, voltage-independent inhibition; and a voltage-dependent block of the channel pore.[1] In skeletal muscle, tetracaine has been shown to suppress both the initial peak and the steady-state components of SR calcium release.[4][5]
At low concentrations, tetracaine can cause an initial inhibition of spontaneous calcium release events, known as calcium sparks.[2][6] However, prolonged exposure to submaximal concentrations can lead to a paradoxical increase in SR calcium load, which may subsequently potentiate calcium release.[6][7][8] At higher concentrations, tetracaine completely blocks SR calcium release.[2][6]
Quantitative Data
The inhibitory effects of tetracaine on RyR channels and SR calcium release have been quantified in various experimental systems. The following tables summarize key quantitative data from the literature.
| Parameter | Muscle Type | Experimental System | Value | Reference |
| IC50 (Half-maximal inhibitory concentration) | ||||
| Peak Ca2+ Release | Rat Skeletal Muscle | Single Muscle Fibers | 70 µM | [4] |
| Steady-State Ca2+ Release | Rat Skeletal Muscle | Single Muscle Fibers | 71 µM | [4] |
| RyR Open Probability | Rat Skeletal Muscle | Planar Lipid Bilayers | 68 µM | [4][5] |
| RyR1 (Skeletal) | Rabbit Skeletal Muscle | 180 µM | [5] | |
| RyRα (Fish Skeletal) | Fish Skeletal Muscle | 66 µM | [5] | |
| Slow Inhibition (Diastolic) | Sheep Cardiac Muscle | Single Channel Recording | ~200 µM | [1] |
| Fast Inhibition | Sheep Cardiac Muscle | Single Channel Recording | ~2 mM | [1] |
| Hill Coefficient (nH) | ||||
| Peak Ca2+ Release | Rat Skeletal Muscle | Single Muscle Fibers | 2.7 | [4] |
| Steady-State Ca2+ Release | Rat Skeletal Muscle | Single Muscle Fibers | 2.3 | [4] |
| RyR Open Probability | Rat Skeletal Muscle | Planar Lipid Bilayers | 1.5 | [4][5] |
| RyR1 (Skeletal) | Rabbit Skeletal Muscle | 2.2 | [5] |
Table 1: Inhibitory Potency of Tetracaine on Sarcoplasmic Reticulum Calcium Release.
| Parameter | Muscle Type | Tetracaine Concentration | Effect | Reference |
| Spontaneous Ca2+ Release | Rat Ventricular Myocytes | 25-200 µM | Dose-dependent initial abolition, followed by lower frequency, higher amplitude release. | [7] |
| SR Ca2+ Content | Rat Ventricular Myocytes | 25-200 µM | Increased. | [7][8] |
| Peak to Steady-State Release Ratio | Rat Skeletal Muscle | 50 µM | No significant change. | [4][5] |
| Peak to Steady-State Release Ratio | Rat Skeletal Muscle | 100-200 µM | Significantly suppressed. | [5] |
| RyR Channel Conductance | Rat Skeletal Muscle | Up to 200 µM | Not affected. | [4][5] |
Table 2: Diverse Effects of Tetracaine on SR Calcium Handling.
Experimental Protocols
Protocol 1: Single-Channel Recording of Ryanodine Receptors in Planar Lipid Bilayers
This protocol allows for the direct observation of tetracaine's effect on the gating properties of individual RyR channels.
1. Purification of Ryanodine Receptors:
-
Isolate SR vesicles from skeletal or cardiac muscle tissue homogenates via differential centrifugation.
-
Solubilize the SR vesicles with CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).
-
Purify the RyR complex using sucrose density gradient centrifugation or affinity chromatography.
2. Formation of Planar Lipid Bilayers:
-
Prepare a solution of synthetic phospholipids (e.g., a 5:4:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) in n-decane.
-
"Paint" the lipid solution across a small aperture (100-250 µm diameter) in a partition separating two chambers (cis and trans) filled with a salt solution (e.g., symmetric 250 mM KCl).
3. Incorporation of RyR Channels:
-
Add purified RyR protein to the cis chamber.
-
Monitor the electrical capacitance and conductance across the bilayer. Successful incorporation is indicated by a stepwise increase in conductance.
4. Single-Channel Recording:
-
Apply a holding potential across the bilayer using Ag/AgCl electrodes.
-
Record the single-channel currents using a patch-clamp amplifier.
-
The cis chamber represents the cytoplasmic side, and the trans chamber represents the luminal side of the SR.
5. Application of Tetracaine:
-
Prepare a stock solution of this compound in the recording solution.
-
Add tetracaine to the cis (cytoplasmic) or trans (luminal) chamber to achieve the desired final concentration.
6. Data Analysis:
-
Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time before and after the application of tetracaine.
-
Construct dose-response curves to calculate the IC50 and Hill coefficient for the inhibition of RyR open probability.
Protocol 2: Voltage-Clamp Studies in Single Muscle Fibers
This protocol is used to assess the impact of tetracaine on excitation-contraction coupling and the overall SR calcium release in an intact cellular system.
1. Isolation of Single Muscle Fibers:
-
Enzymatically dissociate single muscle fibers from a muscle such as the rat extensor digitorum communis.[4]
2. Mounting the Fiber:
-
Mount the isolated fiber in a double Vaseline gap experimental chamber to electrically isolate different segments of the fiber.[4]
3. Voltage Clamp:
-
Impale the fiber with microelectrodes to control the membrane potential (voltage clamp).
4. Calcium Imaging:
-
Load the muscle fiber with a calcium-sensitive fluorescent dye, such as fura-2 or antipyrylazo III.[4]
-
Excite the dye with appropriate wavelengths and measure the fluorescence emission to determine the intracellular calcium concentration ([Ca2+]i).
5. Experimental Procedure:
-
Apply depolarizing voltage steps to elicit SR calcium release and measure the resulting calcium transients.
-
Perfuse the experimental chamber with a solution containing the desired concentration of this compound.
-
Repeat the voltage-clamp protocol in the presence of tetracaine to observe its effects on the amplitude and kinetics of the calcium transients.
6. Calculation of Calcium Release Rate:
-
Calculate the rate of SR calcium release (Rrel) from the changes in [Ca2+]i, taking into account calcium binding to intracellular buffers and removal by pumps and exchangers.[4]
7. Data Analysis:
-
Compare the peak and steady-state levels of Rrel before and after tetracaine application.
-
Generate dose-response curves to determine the K50 (half-effective concentration) and Hill coefficient for the suppression of calcium release.[4]
Signaling Pathway Visualization
The following diagram illustrates the inhibitory effect of tetracaine on the sarcoplasmic reticulum calcium release pathway.
Conclusion
This compound is a versatile and potent inhibitor of sarcoplasmic reticulum calcium release, acting primarily through the blockade of ryanodine receptors. The provided quantitative data and detailed experimental protocols offer a foundation for researchers to effectively utilize tetracaine in their studies of muscle physiology and pathophysiology. Careful consideration of the concentration-dependent and potentially complex effects of tetracaine is crucial for the accurate interpretation of experimental results.
References
- 1. Three independent mechanisms contribute to tetracaine inhibition of cardiac calcium release channels [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of tetracaine on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of tetracaine on sarcoplasmic calcium release in mammalian skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual effects of tetracaine on spontaneous calcium release in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of tetracaine on spontaneous Ca2+ release and sarcoplasmic reticulum calcium content in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of tetracaine on spontaneous Ca2+ release and sarcoplasmic reticulum calcium content in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Tetracaine hydrochloride in fluorescence quenching assays for binding studies
Application Notes: Tetracaine Hydrochloride in Fluorescence Quenching Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence quenching is a powerful analytical technique used to study molecular interactions. It refers to any process that decreases the fluorescence intensity of a fluorophore. This compound (TA·HCl), a potent local anesthetic, can act as an efficient quencher for various fluorescent molecules. This property allows for its use in highly sensitive assays to study its binding to proteins and other macromolecules, or for its own quantification. The primary mechanism involved is static quenching, where a non-fluorescent ground-state complex is formed between the fluorophore and this compound.[1][2] This interaction is driven by forces such as electrostatic attraction, aromatic stacking, and Van der Waals' forces.[1][2][3] These application notes provide an overview and detailed protocols for utilizing this compound in fluorescence quenching assays.
Mechanism of Fluorescence Quenching
The quenching of fluorescence by this compound predominantly occurs via a static quenching mechanism.[1] This is distinct from dynamic (collisional) quenching. In static quenching, the quencher (tetracaine) and the fluorophore form a stable, non-fluorescent complex in the ground state. Because this complex is non-fluorescent, the overall fluorescence intensity of the solution decreases as the concentration of the quencher increases. This process can be confirmed by fluorescence lifetime measurements, as static quenching does not affect the lifetime of the uncomplexed fluorophore.[1]
In certain systems, such as with the dye perylene in micelles, the quenching mechanism may involve electron transfer from the unprotonated form of tetracaine to the excited fluorophore.[4] The efficiency of quenching is often pH-dependent, correlating with the protonation state of tetracaine's aromatic amine group.[4]
Caption: Static quenching mechanism of this compound.
Applications
-
Protein-Ligand Binding Studies: Fluorescence quenching is highly effective for studying the binding of tetracaine to proteins by monitoring the intrinsic fluorescence of aromatic amino acid residues like tryptophan and tyrosine.[1] By titrating a protein solution with tetracaine, one can determine key binding parameters such as the binding constant (Kb) and the number of binding sites (n), providing insight into the drug's interaction with its biological targets.
-
Quantification of this compound: The proportional relationship between the degree of fluorescence quenching and the concentration of tetracaine allows for its sensitive and rapid quantification.[1][5] This method has been successfully applied to determine tetracaine levels in biological samples like human serum and urine.[5]
Quantitative Data Summary
The following tables summarize quantitative data from studies using this compound in fluorescence quenching assays.
Table 1: Parameters for Quantification of this compound
| Fluorescent Probe | Linear Range (µg/mL) | Detection Limit (µg/mL) | λex / λem (nm) | Buffer Conditions | Reference(s) |
|---|---|---|---|---|---|
| Tryptophan | 1.3 - 6.0 | 0.38 | 278 / 354 | pH 6.3 acidic medium | [1][3] |
| Tyrosine | 1.2 - 5.0 | 0.37 | 274 / 306 | pH 6.3 acidic medium | [1][3] |
| Phenylalanine | 1.4 - 6.0 | 0.41 | 258 / 285 | pH 6.3 acidic medium | [1][3] |
| Erythrosine | 0.28 - 4.8 | 0.083 | 525 / 556 | pH 4.0 Britton-Robinson |[3][5] |
Table 2: Reported Binding and Thermodynamic Parameters
| System | Parameter | Value | Temperature (K) | Conditions | Reference(s) |
|---|---|---|---|---|---|
| Tyrosine - TA·HCl | Binding Constant (K) | 6.2 × 10⁴ L/mol | 303 | pH 6.3 | [2] |
| TA·HCl + SDS | Binding Free Energy (ΔG) | -30.08 (± 0.2) kJ/mol | 298.15 | 100 mM NaCl | [6] |
| TA·HCl + SLS | Binding Free Energy (ΔG) | -28.30 (± 0.2) kJ/mol | 298.15 | 100 mM NaCl |[6] |
Experimental Protocols
Caption: General workflow for fluorescence quenching titration.
Protocol 1: Characterization of Protein-Tetracaine HCl Binding using Intrinsic Tryptophan Fluorescence
Objective: To determine the binding constant (Kb) and the number of binding sites (n) for the interaction between a protein (e.g., Bovine Serum Albumin) and this compound.
Materials and Reagents:
-
Protein of interest (e.g., BSA), stock solution in buffer (e.g., 2.0 x 10⁻⁵ M)
-
This compound (TA·HCl), stock solution in buffer
-
Buffer: Tris-HCl (e.g., 50 mM, pH 7.4)
-
High-purity water
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
Spectrofluorometer with temperature control
-
UV-Vis Spectrophotometer (for inner filter effect correction)
-
pH meter
Procedure:
-
Sample Preparation:
-
Pipette a fixed volume of the protein stock solution into a series of cuvettes to achieve the final desired concentration (e.g., 2.0 x 10⁻⁶ M).
-
Add increasing volumes of the TA·HCl stock solution to each cuvette to create a concentration gradient.
-
Add buffer to each cuvette to bring the final volume to a constant value (e.g., 3.0 mL). Mix gently by inversion.
-
Prepare a blank sample containing only the buffer and a reference sample containing only the protein.
-
-
Equilibration: Incubate all samples at a constant physiological temperature (e.g., 298 K or 310 K) for a sufficient time (e.g., 5-10 minutes) to allow the binding to reach equilibrium.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 280 nm (for exciting both tryptophan and tyrosine) or 295 nm (for selective excitation of tryptophan).
-
Record the fluorescence emission spectra, typically in the range of 300-450 nm.
-
Record the peak fluorescence intensity (F) for each sample. The intensity in the absence of quencher is F₀.
-
-
Inner Filter Effect Correction (if necessary):
-
Measure the absorbance of the this compound solutions at the excitation and emission wavelengths.
-
If the absorbance is significant (e.g., > 0.05), correct the observed fluorescence intensity using the following equation: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where Aex and Aem are the absorbances at the excitation and emission wavelengths, respectively.
-
Data Analysis:
-
Quenching Mechanism: To analyze the quenching mechanism, use the Stern-Volmer equation: F₀ / F = 1 + K_sv[Q] = 1 + k_qτ₀[Q]
-
Where F₀ and F are the fluorescence intensities in the absence and presence of the quencher (TA·HCl), [Q] is the quencher concentration, Ksv is the Stern-Volmer quenching constant, kq is the bimolecular quenching rate constant, and τ₀ is the lifetime of the fluorophore in the absence of the quencher.
-
A linear plot of F₀/F versus [Q] suggests a single type of quenching mechanism (either static or dynamic).
-
-
Binding Parameters: For static quenching, the binding constant (Kb) and the number of binding sites (n) can be calculated using the double logarithm equation: log[(F₀ - F) / F] = log(K_b) + n log[Q]
-
Plot log[(F₀ - F) / F] versus log[Q]. The plot should be linear.
-
The binding constant Kb can be calculated from the y-intercept, and the number of binding sites 'n' can be determined from the slope.
-
Protocol 2: Quantification of Tetracaine HCl using Tyrosine as a Fluorescent Probe
Objective: To determine the concentration of this compound in an unknown sample using a calibration curve generated by fluorescence quenching of tyrosine.
Materials and Reagents:
-
Tyrosine working solution (e.g., 4.0 x 10⁻⁴ mol/L)
-
This compound stock solution (e.g., 200.0 µg/mL) and working solution (e.g., 20.0 µg/mL)[2]
-
Buffer: pH 6.3 acidic medium[1]
-
Unknown sample containing this compound
Instrumentation:
-
Spectrofluorometer
Procedure:
-
Calibration Curve Preparation:
-
Into a series of 10 mL volumetric flasks, add a fixed volume of the tyrosine working solution.
-
Add varying volumes of the TA·HCl working solution to create a series of calibration standards with concentrations in the linear range (e.g., 1.2 to 5.0 µg/mL).[1]
-
Add buffer to bring the total volume to 10 mL. Mix thoroughly.
-
Prepare a blank containing only tyrosine and buffer.
-
-
Unknown Sample Preparation: Prepare the unknown sample by diluting it with the buffer to ensure its concentration falls within the range of the calibration curve. Treat it with the same amount of tyrosine solution as the standards.
-
Fluorescence Measurement:
-
Set the spectrofluorometer with an excitation wavelength of 274 nm and an emission wavelength of 306 nm.[1]
-
Measure the fluorescence intensity (F) of each standard and the unknown sample. The intensity of the blank (tyrosine only) is F₀.
-
-
Data Analysis:
-
Plot the relative fluorescence intensity (F₀/F) against the concentration of this compound ([TA·HCl]) for the standards.
-
Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where y = F₀/F and x = [TA·HCl].
-
Calculate the F₀/F value for the unknown sample and use the calibration curve equation to determine its concentration.
-
References
- 1. Determination of this compound by fluorescence quenching method with some aromatic amino acids as probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. The local anaesthetic tetracaine as a quencher of perylene fluorescence in micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Fluorescence quenching reaction of this compound with erythrosine and their analytical applications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Minimizing tetracaine hydrochloride degradation in experimental solutions
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of tetracaine hydrochloride in experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of degradation is hydrolysis.[1][2] this compound has an ester structure that is susceptible to breaking down in the presence of water, a process catalyzed by both acids and bases. This hydrolysis results in the formation of n-butyldimethylaminobenzoic acid and dimethylaminoethanol. The drug is also highly sensitive to oxidation and light.[3]
Q2: What is the optimal pH for a stable this compound solution?
A2: this compound is most stable in acidic conditions. The pH of maximum stability has been identified as 3.8, with a stable range generally considered to be between pH 3.7 and 6.0.[1][4][5] As the pH increases, particularly into alkaline conditions, the rate of hydrolysis and degradation significantly increases.[2]
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure stability, solutions should be stored protected from light at a controlled temperature, typically between 15°C and 25°C (59°F to 77°F).[4][5] For long-term storage, refrigeration at 2°C to 8°C is often recommended.[1][6] It is crucial to avoid freezing and thawing cycles.[7] Solutions should be discarded if they appear cloudy, discolored, or contain crystals.[4][5][8]
Q4: Which buffer systems are best for preparing this compound solutions?
A4: Phosphate and acetate buffers have been shown to provide satisfactory stability for this compound solutions by maintaining an optimal pH.[9] In one study, 0.06M phosphate and acetate buffers at pH 5.4 were effective.[9] Borate buffers have been found to have insufficient buffer capacity to maintain the required pH, leading to instability.[9]
Q5: Can I autoclave a this compound solution to sterilize it?
A5: While intact vials or ampuls can be autoclaved at 121°C for 15 minutes to sterilize the exterior, autoclaving the solution itself is generally not recommended as it can accelerate hydrolysis and increase the formation of crystals.[1] Sterilization by bacteriological filtration is a preferred method for the solution.
Troubleshooting Guide
Issue 1: My this compound solution has become cloudy or has formed crystals.
-
Cause: This is a common sign of degradation. The crystals are likely p-butylaminobenzoic acid, a product of hydrolysis.[1] This can be caused by storage at improper pH, elevated temperatures, or prolonged storage.
-
Solution: The solution should not be used.[1][8] Prepare a fresh solution using the recommended protocols, ensuring the pH is within the stable range (3.7-6.0) and using an appropriate buffer system. Store the new solution protected from light and at the correct temperature.
Issue 2: I'm observing a rapid loss of potency in my prepared solution.
-
Cause: Rapid degradation can be due to several factors:
-
High pH: The solution's pH may be too high (above 6.0). The pH of neat tetracaine solutions in water can be concentration-dependent, with higher concentrations leading to a higher pH and faster degradation.[2]
-
Elevated Temperature: Storing the solution at room temperature for extended periods, especially if not in a temperature-controlled environment, can accelerate degradation.
-
Light Exposure: Failure to protect the solution from light can lead to photolytic degradation.[3][4]
-
Solvent Choice: Using only water without a buffer can lead to pH shifts and subsequent hydrolysis.[2]
-
-
Solution:
-
Verify the pH of your solution and adjust it to between 3.7 and 6.0 using hydrochloric acid or an appropriate buffer (acetate or phosphate).[4]
-
Store solutions at recommended temperatures (15-25°C or refrigerated) and always in light-protected containers.[4][5]
-
For non-aqueous experiments, consider solvents like methanol or acetonitrile where hydrolysis is minimized.[2]
-
Issue 3: My solution has developed a reddish-brownish color.
-
Cause: Discoloration can indicate oxidative degradation or other chemical changes, often accelerated by exposure to elevated temperatures or light.
-
Solution: Discard the solution immediately.[5] When preparing a new batch, consider de-gassing the solvent to remove dissolved oxygen or using antioxidants if compatible with your experimental design. Ensure the solution is stored in a tightly sealed, light-resistant container.
Data Presentation
Table 1: Factors Influencing this compound Degradation
| Factor | Condition Leading to Degradation | Recommendation for Minimizing Degradation |
| pH | pH > 6.0 (alkaline conditions) | Maintain pH between 3.7 and 6.0; pH of maximum stability is 3.8.[1] |
| Temperature | Elevated temperatures (e.g., >25°C) | Store at 15-25°C or refrigerate at 2-8°C.[4][6] |
| Light | Exposure to UV or ambient light | Store in light-protected containers (e.g., amber vials).[4][5] |
| Oxidation | Presence of oxygen | Use de-gassed solvents; store in tightly sealed containers.[3] |
| Hydrolysis | Presence of water | Use appropriate buffers; for stock solutions, consider non-aqueous solvents like methanol.[2] |
Table 2: Stability of 0.5% Tetracaine HCl in Different Buffer Systems (pH 5.4, 0.06M)
| Buffer System | t90% at 26°C (Time for 10% degradation) | Degradation Rate Constant (k) at 26°C (day⁻¹) | Stability Assessment |
| Phosphate | 181 days | ~5.8 x 10⁻⁴ | Satisfactory |
| Acetate | 157 days | ~6.7 x 10⁻⁴ | Satisfactory |
| Borate | 318 days | ~3.3 x 10⁻⁴ | Not Recommended |
*Note: Although the degradation rate in borate buffer was slower, this was due to a drop in pH resulting from the buffer's insufficient capacity. This pH instability makes it unacceptable for controlled experiments.
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Aqueous Solution (0.5% w/v)
-
Buffer Preparation (0.06M Acetate Buffer, pH 5.4):
-
Prepare a 0.06M solution of acetic acid.
-
Prepare a 0.06M solution of sodium acetate.
-
Mix the two solutions, monitoring with a calibrated pH meter, until a stable pH of 5.4 is achieved.
-
-
Tetracaine Solution Preparation:
-
Accurately weigh 0.5 g of this compound powder.
-
Dissolve the powder in approximately 80 mL of the prepared 0.06M acetate buffer.
-
If necessary for isotonicity in biological assays, add the required amount of sodium chloride (e.g., ~0.479 g for this formulation).
-
Add the acetate buffer to reach a final volume of 100 mL.
-
-
Sterilization and Storage:
-
Sterilize the solution by passing it through a 0.22 µm bacteriological filter.
-
Store the final solution in a sterile, light-resistant container at 15-25°C.
-
Protocol 2: Quantification of this compound using HPLC-UV
This protocol is a general guideline based on common methods.[10][11][12]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 or PFP column (e.g., 150 mm x 4.6 mm, 3 µm).[12]
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., 50% methanol in water).[11]
-
Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 0.1 µg/mL to 100 µg/mL).
-
Dilute experimental samples to fall within the calibration range.
-
-
Analysis:
-
Inject equal volumes (e.g., 10 µL) of standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of tetracaine in the experimental samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Hydrolytic degradation of this compound.
Caption: Workflow for troubleshooting solution instability.
Caption: Factors influencing tetracaine HCl stability.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. daneshyari.com [daneshyari.com]
- 3. Characterization of seven new related impurities and forced degradation products of this compound and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pi.bausch.com [pi.bausch.com]
- 5. DailyMed - this compound solution/ drops [dailymed.nlm.nih.gov]
- 6. This compound (EENT) Monograph for Professionals - Drugs.com [drugs.com]
- 7. glpbio.com [glpbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tetracaine Hydrochloride Variability in Electrophysiology Recordings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in electrophysiology recordings when using tetracaine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in electrophysiology?
This compound is a potent local anesthetic that primarily functions by blocking voltage-gated sodium channels.[1][2][3] It diffuses across the cell membrane and, in its charged form, binds to a site within the inner pore of the sodium channel.[1][2] This binding stabilizes the channel in a non-conducting state, thereby inhibiting the initiation and propagation of action potentials.[2] While its primary target is sodium channels, tetracaine can also affect other ion channels, including potassium and calcium channels, which can contribute to its overall electrophysiological effects.[3][4]
Q2: We are observing inconsistent block of sodium channels with the same concentration of tetracaine. What could be the cause?
Inconsistent block of sodium channels can stem from several factors:
-
Solution Instability: this compound solutions can be unstable, and their potency can decrease over time. This degradation is influenced by factors such as pH, temperature, and exposure to light.[5][6]
-
pH of External Solution: The effectiveness of tetracaine is pH-dependent. At physiological pH, a proportion of tetracaine exists in its uncharged form, allowing it to cross the cell membrane. Changes in the pH of your external solution can alter the ratio of charged to uncharged tetracaine, affecting its ability to reach its binding site.[7]
-
Batch-to-Batch Variability: There can be variations in the purity and composition of this compound between different manufacturing batches.[8][9] Impurities or degradation products may have their own effects on ion channels or interfere with tetracaine's binding.[5][10]
-
Inaccurate Concentration: Errors in the preparation of stock or working solutions can lead to inconsistent final concentrations.
Q3: How should we prepare and store this compound solutions to ensure reproducibility?
To maintain the stability and efficacy of your this compound solutions, follow these best practices:
-
Stock Solution Preparation: Prepare a concentrated stock solution in a suitable solvent, such as water or a buffer that matches your experimental conditions. It is advisable to dissolve the powder by sonication to ensure it is fully dissolved.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[11] Protect solutions from light by using amber tubes or wrapping them in foil.[8][9]
-
Working Solution: Prepare fresh working solutions from the stock for each experiment.
-
pH and Buffer: Use a stable buffer system in your recording solutions. Phosphate and acetate buffers have been shown to provide good stability for this compound solutions. Be aware that the pH of your solutions can influence tetracaine's efficacy.[7]
Q4: Can the purity of this compound affect our experimental results?
Yes, the purity of this compound is critical for reproducible results. Impurities and degradation products can have off-target effects or interfere with the action of tetracaine.[5][10] It is crucial to source high-purity this compound (≥99%) from a reputable supplier that provides a certificate of analysis with detailed information on purity and impurity profiles.[8][9]
Troubleshooting Guides
Issue 1: Variable onset and magnitude of channel block
| Potential Cause | Troubleshooting Step | Rationale |
| Degraded Tetracaine Solution | Prepare a fresh working solution from a new, properly stored stock aliquot for each experiment. | Tetracaine is susceptible to hydrolysis and photodegradation, leading to reduced potency.[5][6] |
| Incorrect Solution pH | Measure and adjust the pH of your external recording solution immediately before each experiment. | The charge state and membrane permeability of tetracaine are pH-dependent, affecting its access to the intracellular binding site.[7] |
| Inconsistent Drug Application | Ensure your perfusion system provides a consistent and rapid exchange of the solution around the cell. | Slow or incomplete solution exchange can lead to a gradual and variable onset of the drug effect. |
| Lot-to-Lot Variability | If you suspect batch-to-batch differences, test a new lot against a previously validated one on the same day. | Purity and the presence of minor contaminants can vary between batches, altering the effective concentration.[8][9] |
Issue 2: Slow or incomplete washout of the tetracaine effect
| Potential Cause | Troubleshooting Step | Rationale |
| Lipophilic Nature of Tetracaine | Prolong the washout period and ensure a high flow rate of the control solution. | Tetracaine is lipophilic and can accumulate in the cell membrane, leading to a slow washout.[12] |
| Presence of Active Metabolites | Be aware that tetracaine can be metabolized, and its degradation products may have their own biological activity. | Degradation products of tetracaine have been identified and could potentially have off-target effects.[5] |
| Inadequate Perfusion | Check your perfusion system for any blockages or dead space that could trap the tetracaine-containing solution. | Proper and complete solution exchange is necessary for effective washout. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound's effects on various ion channels. Note that these values can vary depending on the experimental conditions.
Table 1: Inhibitory Concentrations (IC50) and Dissociation Constants (Kd) of Tetracaine on Voltage-Gated Sodium Channels
| Channel Type/Preparation | Holding Potential (mV) | IC50 / Kd (µM) | Reference |
| Batrachotoxin-modified Na+ channels | -70 | 5.2 (IC50) | [13] |
| Batrachotoxin-modified Na+ channels | +50 | 39.5 (IC50) | [13] |
| Guinea-pig ventricular myocytes | -80 | 0.77 (Kd) | [4] |
| Guinea-pig ventricular myocytes | -95 | 6.2 (Kd) | [4] |
Table 2: Effects of Tetracaine on Other Ion Channels
| Channel Type | Preparation | Effect | Concentration | Reference |
| Inwardly rectifying K+ current | Guinea-pig ventricular myocytes | ~50% reduction | 20 µM | [4] |
| Delayed K+ current | Guinea-pig ventricular myocytes | Suppression | >200 µM | [4] |
| Ca2+ current (slowly inactivating component) | Guinea-pig ventricular myocytes | Marked inhibition (apparent Kd = 80 µM) | 80 µM | [4] |
Experimental Protocols
Protocol: Whole-Cell Patch-Clamp Recording of Sodium Currents with this compound
This protocol provides a detailed methodology for recording voltage-gated sodium currents in cultured mammalian cells and assessing the blocking effect of this compound.
1. Cell Preparation:
-
Culture cells (e.g., HEK293 cells stably expressing a sodium channel subtype) on glass coverslips.
-
Use cells at 70-80% confluency for recordings.
2. Solution Preparation:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
-
Tetracaine Stock Solution: Prepare a 100 mM stock solution of this compound in deionized water. Store in single-use aliquots at -20°C, protected from light.
-
Tetracaine Working Solutions: On the day of the experiment, thaw a stock aliquot and dilute it to the desired final concentrations in the external solution. Prepare fresh for each experiment.
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a holding potential of -100 mV to ensure most sodium channels are in the closed state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline currents in the control external solution.
-
Perfuse the cell with the external solution containing the desired concentration of this compound and repeat the voltage-step protocol.
-
To assess washout, perfuse the cell with the control external solution.
4. Data Analysis:
-
Measure the peak sodium current amplitude at each voltage step before, during, and after tetracaine application.
-
Construct current-voltage (I-V) relationships.
-
Calculate the percentage of current inhibition at each tetracaine concentration.
-
Generate a concentration-response curve and fit it with the Hill equation to determine the IC50 value.
Visualizations
References
- 1. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 2. Synergistic Interaction and Binding Efficiency of this compound (Anesthetic Drug) with Anionic Surfactants in the Presence of NaCl Solution Using Surface Tension and UV–Visible Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological effects of tetracaine in single guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of seven new related impurities and forced degradation products of this compound and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative studies of local anesthetic effects on artificial membranes and isolated cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. CN107843670B - Method for determining related substances of this compound - Google Patents [patents.google.com]
- 11. glpbio.com [glpbio.com]
- 12. Tetracaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Charged tetracaine as an inactivation enhancer in batrachotoxin-modified Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Artifacts Associated with Tetracaine Hydrochloride in Cytotoxicity Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential artifacts and challenges encountered when assessing the cytotoxicity of tetracaine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: Is it possible for this compound to directly interfere with the MTT assay?
A1: While direct chemical reduction of the MTT tetrazolium salt by this compound has not been explicitly reported in the reviewed literature, it is a possibility that should be considered, as some compounds with reducing potential can cause false-positive results.[1] It is more likely that the observed effects of tetracaine on MTT reduction are due to its known impact on mitochondrial function.[2][3][4][5][6] Tetracaine can inhibit mitochondrial respiration, which would lead to a decrease in the cellular reduction of MTT to formazan, accurately reflecting a cytotoxic mechanism rather than a chemical artifact.
Q2: Can this compound affect the results of the LDH cytotoxicity assay?
A2: Yes, there is a potential for interference. Lactate dehydrogenase (LDH) is released from cells with compromised membrane integrity. While this is a valid measure of cytotoxicity, some local anesthetics have been shown to inhibit LDH enzyme activity directly. This could potentially lead to an underestimation of cytotoxicity. Furthermore, the amphiphilic nature of tetracaine could theoretically influence the integrity of the cell membrane, leading to LDH release that is not necessarily indicative of cell death. One study found that for tetracaine, the MTT assay was more sensitive than the LDH assay in predicting toxicity, which could imply that the LDH assay might underestimate the cytotoxic effects.[7]
Q3: How do the physicochemical properties of this compound potentially create artifacts in cytotoxicity assays?
A3: this compound is an amphiphilic molecule and a cationic surfactant.[8] These properties can lead to several artifacts:
-
Adsorption to plasticware: Cationic surfactants can bind to the surface of standard tissue culture plates, which can lower the effective concentration of this compound in the assay, leading to an underestimation of its cytotoxicity.[9]
-
Interaction with media components: Tetracaine may interact with proteins and other components in the cell culture medium, which could also reduce its bioavailable concentration.[9]
-
Micelle formation: At higher concentrations, surfactant-like molecules can form micelles, which may alter the drug's interaction with cells and lead to non-linear dose-response curves.[8]
Q4: Are there alternative assays that are less prone to artifacts when testing this compound?
A4: Using multiple assays that measure different aspects of cell health is highly recommended. The Neutral Red (NR) uptake assay, which assesses lysosomal integrity, can be a good alternative or complementary assay.[10][11][12] The NR assay is less likely to be affected by mitochondrial inhibition or direct enzyme interaction. Comparing results from MTT, LDH, and NR assays can provide a more comprehensive and reliable assessment of tetracaine's cytotoxicity.[13][14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lower-than-expected cytotoxicity | This compound may be adsorbing to the plastic of the assay plate, reducing its effective concentration.[9] | Use low-binding plates. Also, consider pre-incubating the plates with a blocking agent like bovine serum albumin (BSA), if compatible with your cell line and assay. |
| Interaction with serum proteins in the culture medium may be reducing the bioavailability of tetracaine. | Conduct experiments in serum-free medium for the duration of the drug exposure, if your cell line can tolerate it. Ensure this change does not otherwise affect cell health. | |
| Inconsistent results between assays (e.g., MTT vs. LDH) | The assays measure different cellular events. MTT measures mitochondrial activity, while LDH measures membrane integrity.[7][13] Tetracaine may affect these processes differently. | Report the results from both assays and interpret them in the context of their distinct mechanisms. Consider a third assay, such as Neutral Red uptake, to assess lysosomal integrity for a more complete picture.[10][14] |
| Direct inhibition of the LDH enzyme by tetracaine could be leading to an underestimation of cytotoxicity in the LDH assay. | In a cell-free system, test for direct inhibition of a purified LDH enzyme by tetracaine at the concentrations used in your experiments. | |
| High variability between replicate wells | Uneven plating of cells or issues with the dissolution of formazan crystals in the MTT assay. | Ensure a homogenous cell suspension before plating. For MTT assays, ensure complete dissolution of the formazan by thorough mixing and visual inspection before reading the plate. |
| Micelle formation at higher concentrations of tetracaine could lead to inconsistent effects.[8] | Be aware of the critical micelle concentration (CMC) of tetracaine and interpret results at concentrations above this with caution. | |
| Unexpectedly high cytotoxicity at low concentrations | Cationic surfactants like tetracaine can be inherently more cytotoxic than other compounds.[15][16] | Ensure your dose-response curve covers a wide range of concentrations to accurately determine the EC50. Compare your results with published data for similar cell types. |
Quantitative Data Summary
Table 1: EC50 Values of Tetracaine and Other Local Anesthetics in Rabbit Corneal Epithelial Cells
| Local Anesthetic | LDH Leakage Assay (EC50, mM) | Mitochondrial Reduction (MTT) Assay (EC50, mM) |
| Tetracaine | 0.96 | 0.81 |
| Proparacaine | 4.4 | 3.4 |
| Cocaine | 9.7 | 7.1 |
Data extracted from a study on primary cultures of rabbit corneal epithelial cells. The MTT assay appeared to be more sensitive in predicting toxicity.[7]
Table 2: Cytotoxicity of Tetracaine in Primary Cultured Astrocytes
| Concentration | Cell Death (% of Control) |
| Control | ~0% |
| 300 µM | Significant increase |
| 1 mM | Significant increase |
Data from an LDH assay performed on primary cultured rat cortical astrocytes after 18 hours of treatment. Tetracaine showed significant cytotoxicity at lower concentrations compared to other local anesthetics like lidocaine and bupivacaine.[17]
Table 3: Cytotoxicity of this compound on Human Corneal Epithelial Cells (HCEP)
| Concentration (g/L) | Effect on Cell Viability (MTT Assay) |
| < 0.3125 | No significant difference from controls |
| ≥ 0.3125 | Significant decrease in a dose- and time-dependent manner |
This study highlights the dose-dependent cytotoxic effect of tetracaine on HCEP cells.[18]
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a generalized procedure based on common practices and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH Release Assay for Cytotoxicity
This is a general protocol for measuring LDH release. It is recommended to use a commercial kit and follow the manufacturer's instructions.
-
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well tissue culture plates
-
LDH assay kit (containing LDH reaction solution, stop solution, and lysis buffer for positive control)
-
Plate reader capable of measuring absorbance at ~490 nm
-
-
Procedure:
-
Seed cells into a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound. Include three sets of controls:
-
Untreated cells (spontaneous LDH release): For background measurement.
-
Vehicle control: To account for any effects of the solvent.
-
Maximum LDH release: Treat cells with the lysis solution provided in the kit.
-
-
Incubate for the desired time.
-
Centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction solution to each well of the new plate.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control after subtracting the background.
-
Signaling Pathways and Experimental Workflows
Caption: Tetracaine-induced apoptosis via a death receptor and mitochondrial pathway.
Caption: Tetracaine-induced pyroptosis via caspase-1/11 and GSDMD.
Caption: Recommended workflow for assessing tetracaine cytotoxicity.
References
- 1. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anesthetic Considerations in Patients with Mitochondrial Defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lidocaine effects on brain mitochondrial metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmsma.scholasticahq.com [jmsma.scholasticahq.com]
- 5. med.stanford.edu [med.stanford.edu]
- 6. Neddylation signaling inactivation by this compound suppresses cell proliferation and alleviates vemurafenib-resistance of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative toxicity of tetracaine, proparacaine and cocaine evaluated with primary cultures of rabbit corneal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Interaction and Binding Efficiency of this compound (Anesthetic Drug) with Anionic Surfactants in the Presence of NaCl Solution Using Surface Tension and UV–Visible Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neutral red (NR) assay for cell viability and xenobiotic-induced cytotoxicity in primary cultures of human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neutral red release assay: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous evaluation of cell viability by neutral red, MTT and crystal violet staining assays of the same cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Surfactant Structure-Toxicity Relationships: Implications for Surfactant Use in Sexually Transmitted Infection Prophylaxis and Contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tetracaine Hydrochloride & Mitochondrial Respiration Assays
Welcome to the technical support center for researchers investigating the effects of tetracaine hydrochloride on mitochondrial function. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent local anesthetic of the ester type.[1] Its primary mechanism involves blocking voltage-gated sodium channels in the neuronal cell membrane.[1][2][3] This action prevents the influx of sodium ions, which is necessary for the initiation and propagation of nerve impulses, thereby producing a local anesthetic effect.[1][2]
Q2: Does this compound have off-target effects on mitochondria?
Yes. Beyond its primary anesthetic function, this compound can exert significant off-target effects, leading to cytotoxicity through the induction of mitochondrial dysfunction.[4][5][6] Studies have shown it can trigger apoptosis via a mitochondrion-dependent pathway in several cell types.[4][6]
Q3: How does this compound-induced mitochondrial toxicity manifest in cells?
The mitochondrial toxicity of tetracaine typically involves several key events that initiate a programmed cell death cascade:
-
Disruption of Mitochondrial Transmembrane Potential (MTP): A significant decrease in MTP is an early indicator of mitochondrial damage.[4][6]
-
Release of Pro-apoptotic Proteins: The compromised mitochondrial outer membrane releases proteins like cytochrome c and apoptosis-inducing factor (AIF) into the cytoplasm.[4][6]
-
Caspase Activation: Cytoplasmic cytochrome c contributes to the formation of the apoptosome, leading to the activation of caspase-9 (initiator) and caspase-3 (executioner).[4][6]
-
Regulation by Bcl-2 Family Proteins: The process is often regulated by Bcl-2 family proteins, with tetracaine causing an upregulation of pro-apoptotic members (e.g., Bax, Bad) and downregulation of anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[4][6]
Q4: At what concentrations are these mitochondrial effects typically observed?
The effective concentration of this compound is highly dependent on the cell type and the duration of exposure. Cytotoxic and apoptotic effects have been reported in a range from approximately 200 µM to over 1 g/L (~3.3 mM). It is crucial to determine the optimal concentration for your specific cell model.
Table 1: Summary of this compound Effects on Various Cell Types
| Cell Type | Concentration | Observed Effects | Reference |
| Human Corneal Epithelial Cells (HCEP) | > 0.3125 g/L (~1.04 mM) | Dose- and time-dependent cytotoxicity, apoptosis, MTP disruption, caspase activation. | [4] |
| Human Corneal Stromal (HCS) Cells | > 0.15625 g/L (~0.52 mM) | Dose- and time-dependent cytotoxicity, apoptosis, MTP disruption, caspase activation. | [6] |
| RAW 264.7 & BV2 Macrophage Cells | > 200 µM | Significant decrease in cell viability, induction of pyroptosis. | [5][7] |
| Melanoma Cells (B16, A375) | 50 - 100 µM | Suppression of cell proliferation. | [8] |
Note: Concentrations are converted for comparison where necessary (Molar Mass of Tetracaine HCl ≈ 300.8 g/mol ).
Troubleshooting Guide
Problem 1: My cells are detaching or dying too quickly after tetracaine treatment, preventing a stable oxygen consumption rate (OCR) reading.
-
Possible Cause: The concentration of this compound is too high, inducing rapid cytotoxicity and apoptosis or necrosis. Local anesthetics are known to have dose-dependent toxic side effects.[4]
-
Solution:
-
Perform a Dose-Response Viability Assay: Before conducting mitochondrial respiration experiments, establish a dose-response curve for your specific cell line using a viability assay like MTT or CCK-8. Incubate cells with a range of tetracaine concentrations (e.g., 10 µM to 2 mM) for your intended experimental duration.
-
Determine the IC50: Calculate the half-maximal inhibitory concentration (IC50) for cell viability.
-
Select Sub-toxic Concentrations: For mitochondrial function assays, use concentrations well below the IC50 to minimize confounding effects from widespread cell death.
-
Problem 2: I observe a significant drop in both basal and maximal respiration after tetracaine treatment. How do I identify the specific target within the electron transport chain (ETC)?
-
Possible Cause: Tetracaine may be directly inhibiting one or more complexes of the ETC. Many general anesthetics are known to inhibit mitochondrial respiration, with Complex I being a common target.[9] A reduction in both basal and FCCP-stimulated maximal respiration points to a compromised ETC.
-
Solution:
-
Use a Permeabilized Cell Assay: Permeabilizing the plasma membrane (e.g., with digitonin or saponin) allows for the direct delivery of specific substrates to the mitochondrial matrix, bypassing upstream metabolic pathways.[10]
-
Supply Complex-Specific Substrates:
-
Complex I: Provide pyruvate and malate to measure Complex I-driven respiration.
-
Complex II: In the presence of a Complex I inhibitor (like rotenone), add succinate to measure Complex II-driven respiration.
-
Complex IV: Use ascorbate and TMPD as artificial electron donors to directly assess Complex IV activity.[9]
-
-
Analyze Results: A decrease in oxygen consumption with a specific substrate combination will pinpoint the inhibited complex.
-
Diagram 1: Experimental Workflow for Investigating Tetracaine's Mitochondrial Effects
Caption: A workflow for characterizing tetracaine's effects on mitochondrial respiration.
Problem 3: My OCR readings are unchanged shortly after adding tetracaine, but I see evidence of cell stress or apoptosis hours later.
-
Possible Cause: The primary mitochondrial insult may not be an immediate inhibition of respiration but rather the initiation of the apoptotic pathway. Disruption of the mitochondrial membrane potential (MTP) can be an earlier event that precedes significant changes in oxygen consumption and leads to delayed cell death.[4][6]
-
Solution:
-
Measure MTP at Earlier Time Points: Use fluorescent probes like JC-1 or TMRM to assess MTP via flow cytometry or fluorescence microscopy. A shift from red to green fluorescence with JC-1 indicates a loss of MTP.[4]
-
Time-Course Experiment: Correlate MTP changes, OCR measurements, and apoptosis markers (e.g., caspase-3 activation) at multiple time points (e.g., 1, 4, 8, 24 hours) to establish a timeline of molecular events.
-
Diagram 2: Proposed Pathway of Tetracaine-Induced Mitochondrial Apoptosis
References
- 1. What is the mechanism of Tetracaine? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces macrophage pyroptosis through caspase‑1/11‑GSDMD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetracaine induces apoptosis through a mitochondrion-dependent pathway in human corneal stromal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of mitochondrial respiration by general anesthetic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive measurement of respiratory activity in permeabilized cells using extracellular flux analysis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Tetracaine Hydrochloride-Induced Cellular Changes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of tetracaine hydrochloride on cell morphology.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are rounding up and detaching after this compound treatment. Is this expected?
A1: Yes, this is a commonly observed morphological change. This compound can induce dose- and time-dependent alterations in cell shape, including cytoplasmic vacuolation, cellular shrinkage, and detachment from the culture matrix.[1][2] At higher concentrations, it can lead to more severe effects like cell rounding and pulsation-like activity.[2] These changes are often indicative of cytotoxicity.
Q2: What is the underlying mechanism for the observed changes in cell morphology?
A2: this compound primarily functions by blocking sodium ion channels, which inhibits nerve impulse transmission.[3][4] However, its cytotoxic effects on non-neuronal cells involve multiple pathways. It has been shown to induce apoptosis (programmed cell death) and pyroptosis (a form of inflammatory cell death).[1][5][6][7] These processes are initiated through complex signaling cascades that ultimately lead to the observed morphological changes. Specifically, in macrophages, this compound can induce pyroptosis through caspase-1/11-GSDMD signaling pathways.[5][7] In other cell types, like human corneal epithelial cells, it can induce apoptosis via a death receptor-mediated, mitochondrion-dependent pathway.[1]
Q3: I'm observing a decrease in cell viability. What concentrations of this compound are known to be cytotoxic?
A3: The cytotoxic concentration of this compound varies depending on the cell type and exposure time. For instance, in human corneal epithelial cells, concentrations above 0.3125 g/L have been shown to have a dose- and time-dependent cytotoxic effect.[1] In RAW 264.7 and BV2 macrophage cell lines, treatment with concentrations greater than 200 µM for 24 hours resulted in significant morphological alterations and decreased viability.[5][8] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration for your study.
Q4: How can I quantify the cytotoxicity of this compound in my cell cultures?
A4: Several assays can be used to quantify cytotoxicity. A common method is the Cell Counting Kit-8 (CCK-8) assay or the methyl thiazolyl tetrazolium (MTT) assay, which measure cell viability.[1][5][8] Additionally, a lactate dehydrogenase (LDH) release assay can be performed to measure plasma membrane permeability, another indicator of cell death.[5][8]
Q5: My results are inconsistent. What are some common pitfalls in studying drug-induced morphological changes?
A5: Inconsistent results can arise from several factors:
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or unhealthy cells can respond differently to the drug.
-
Reagent Quality: Use high-quality, sterile-filtered this compound and other reagents. Impurities can affect the results.
-
Inconsistent Seeding Density: Plate cells at a consistent density across all experiments, as confluency can influence cellular responses.
-
Incubation Time and Concentration: Precisely control the incubation time and drug concentration. Small variations can lead to significant differences in outcomes.
-
Contamination: Regularly check for microbial contamination (e.g., bacteria, yeast, mycoplasma), as this can significantly alter cell morphology and viability.[9]
Data Presentation
Table 1: Effect of this compound on Macrophage (RAW 264.7) Viability
| Tetracaine HCl Concentration (µM) | Cell Viability (%) after 24h |
| 0 (Control) | 100 |
| 100 | ~90 |
| 200 | ~75 |
| 300 | ~50 |
| 400 | ~30 |
Note: Data is approximate and synthesized from findings reported in studies on RAW 264.7 cells.[5][8] Actual results may vary depending on experimental conditions.
Table 2: Effect of this compound on Human Corneal Epithelial Cell (HCEP) Viability
| Tetracaine HCl Concentration (g/L) | Cell Viability (%) after 24h |
| 0 (Control) | 100 |
| 0.15625 | No significant difference |
| 0.3125 | Significant decrease |
| 0.625 | Dose-dependent decrease |
| 1.25 | Dose-dependent decrease |
| 2.5 | Dose-dependent decrease |
| 5.0 | Dose-dependent decrease |
| 10.0 | Dose-dependent decrease |
Note: This table summarizes the dose-dependent cytotoxic effects observed in HCEP cells.[1]
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1x10³ cells/well and incubate for 24 hours at 37°C.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 100-400 µM) for the desired time period (e.g., 24 hours). Include a vehicle-only control group.
-
Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Calculate Viability: Calculate cell viability as a percentage relative to the control group.
2. Lactate Dehydrogenase (LDH) Release Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the CCK-8 protocol.
-
Collect Supernatant: After treatment, centrifuge the plate at 400 x g for 5 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer 120 µL of the supernatant to a new 96-well plate.
-
Add LDH Reagent: Add 60 µL of the LDH determination working solution to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculate LDH Release: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).[5][8]
3. Western Blot for Caspase-1 and Caspase-11
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford assay or a similar method.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-1 and caspase-11 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) system.[10]
Visualizations
Caption: this compound-induced pyroptosis signaling pathway in macrophages.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Logical troubleshooting workflow for inconsistent experimental results.
References
- 1. Cytotoxic effect and possible mechanisms of Tetracaine on human corneal epithelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell shape changes induced by cationic anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Articles [globalrx.com]
- 5. This compound induces macrophage pyroptosis through caspase‑1/11‑GSDMD signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. This compound induces macrophage pyroptosis through caspase‑1/11‑GSDMD signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. academic.oup.com [academic.oup.com]
How to avoid tetracaine hydrochloride crystallization in refrigerated solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetracaine hydrochloride solutions. The following information addresses common issues, particularly the prevention of crystallization in refrigerated solutions.
Troubleshooting Guide: Preventing this compound Crystallization
Issue: Crystals have formed in my aqueous this compound solution upon refrigeration.
This is a common issue arising from the decreased solubility of this compound at lower temperatures. The temperature at which a solute begins to crystallize out of a solution is known as the Krafft temperature. To resolve and prevent this, consider the following factors:
-
Concentration: The concentration of this compound in your solution may be too high for the storage temperature.
-
pH: The pH of the solution can influence the solubility of this compound.
-
Solvent System: The use of pure water as a solvent may not be sufficient to maintain solubility at low temperatures.
Immediate Corrective Actions:
-
Warm the Solution: Gently warm the solution to room temperature. The crystals should redissolve.
-
Verify Concentration: Ensure the concentration of your solution is appropriate for refrigerated storage by consulting the solubility data below.
Long-Term Preventative Measures:
-
Adjust pH: Maintain the pH of the solution within the optimal range for stability and solubility.
-
Incorporate Co-solvents: The addition of co-solvents can significantly increase the solubility of this compound at low temperatures.
-
Utilize Solubilizing Excipients: Consider the use of excipients such as cyclodextrins to enhance solubility and prevent crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water at different temperatures?
The solubility of this compound in water is highly dependent on temperature. As the temperature decreases, its solubility significantly drops, which can lead to crystallization in refrigerated solutions.
Data Presentation: Solubility of this compound in Water
| Temperature (°C) | Temperature (K) | Estimated Solubility (mM) | Estimated Solubility (mg/mL) |
| 5 | 278.15 | ~30 | ~9.02 |
| 10 | 283.15 | ~40 | ~12.03 |
| 15 | 288.15 | ~55 | ~16.55 |
| 20 | 293.15 | ~70 | ~21.06 |
| 25 | 298.15 | 70 - 83.4 | 21.06 - 25.09 |
Data estimated from graphical representations in scientific literature. The solubility at 25°C is reported from multiple sources with slight variations.[1]
Q2: How does pH affect the stability and solubility of this compound solutions?
The pH of the solution is a critical factor for both the chemical stability and solubility of this compound.
-
Stability: this compound, an ester-type local anesthetic, is prone to hydrolysis. It is most stable in acidic conditions. An optimal pH range for stability is generally considered to be between 3.7 and 6.0.[2][3][4]
-
Solubility: As a weak base with a pKa of approximately 8.4, the solubility of this compound is pH-dependent. In acidic solutions (lower pH), the molecule is predominantly in its ionized, more water-soluble form. Conversely, as the pH increases towards and beyond its pKa, the proportion of the un-ionized, less water-soluble free base form increases, which can lead to precipitation.
For refrigerated solutions, it is crucial to maintain an acidic pH to ensure the compound remains in its soluble, ionized state.
Q3: What co-solvents can be used to prevent this compound crystallization at low temperatures?
The use of co-solvents is a common and effective strategy to increase the solubility of this compound, especially in refrigerated conditions.
Data Presentation: Solubility in Different Solvents at 25°C
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| Water | 50 - 60 | 166.21 - 199.45 |
| Ethanol | 28 - 30 | 93.08 - 99.72 |
| DMSO | ≥ 30 - 60 | ≥ 99.73 - 199.45 |
Data compiled from multiple chemical supplier datasheets.[5][6][7]
Commonly used co-solvents for parenteral and ophthalmic formulations include:
-
Propylene Glycol: It is a versatile solvent that can be mixed with water to create a solvent system with enhanced solubilizing capacity for poorly soluble drugs.
-
Ethanol: Often used in combination with other solvents to improve the solubility of various pharmaceutical compounds.
While specific quantitative data for co-solvent efficacy at low temperatures is limited in publicly available literature, formulating with a percentage of these co-solvents is a standard approach to prevent crystallization. The exact percentage will depend on the desired this compound concentration and the storage temperature.
Q4: Are there other excipients that can help prevent crystallization?
Yes, other excipients can be employed to enhance the solubility and prevent the crystallization of this compound.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drug molecules, like tetracaine, effectively encapsulating the drug and increasing its aqueous solubility.[1][8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for this purpose.[11]
-
Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions. This compound itself has surfactant-like properties and can form micelles above a certain concentration (the critical micelle concentration or cmc).[12] The addition of other surfactants can further influence its solubility.[12]
Experimental Protocols
Protocol 1: Preparation of a Refrigeration-Stable Aqueous this compound Solution (Example Formulation)
This protocol provides a general guideline for preparing a this compound solution intended for refrigerated storage. The exact concentrations of co-solvents and excipients may need to be optimized based on your specific concentration and storage requirements.
Materials:
-
This compound powder
-
Propylene Glycol (USP grade)
-
Water for Injection (WFI)
-
Hydrochloric Acid (HCl) and/or Sodium Hydroxide (NaOH) for pH adjustment
-
Sterile filter (0.22 µm)
-
Sterile vials
Procedure:
-
Co-solvent Preparation: In a sterile beaker, prepare the desired co-solvent mixture. For example, a 20% (v/v) propylene glycol in WFI solution.
-
Dissolution: While stirring the co-solvent mixture, slowly add the accurately weighed this compound powder until fully dissolved. Gentle warming may be applied to aid dissolution, but the solution must be cooled to room temperature before proceeding.
-
pH Adjustment: Measure the pH of the solution. Adjust the pH to a range of 4.5 - 5.5 using dilute HCl or NaOH. This acidic pH is crucial for both stability and solubility.
-
Final Volume Adjustment: Add WFI to reach the final desired volume and mix thoroughly.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Aseptic Filling: Aseptically dispense the filtered solution into sterile vials.
-
Storage: Store the vials under refrigeration (2-8°C) and protected from light.
Workflow for Preparing a Refrigeration-Stable this compound Solution
Caption: Workflow for preparing a stable tetracaine HCl solution.
Signaling Pathway and Logical Relationships
Mechanism of Action: Blockade of Voltage-Gated Sodium Channels
This compound is a local anesthetic that functions by blocking nerve impulse transmission. Its primary target is the voltage-gated sodium channels in the neuronal cell membrane.[13][14]
Logical Relationship of Factors Causing Crystallization and Prevention Strategies
Caption: Factors leading to and preventing tetracaine HCl crystallization.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics of Tetracaine Solvolysis in Propylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pi.bausch.com [pi.bausch.com]
- 4. This compound Ophthalmic Solution USP, 0.5% (Sterile) Rx only [dailymed.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. researchgate.net [researchgate.net]
- 7. Local Anesthetics Disrupt Energetic Coupling between the Voltage-sensing Segments of a Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Formulations of Local Anaesthetics—Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of local anaesthetics - Oxford Medical Education [oxfordmedicaleducation.com]
- 11. Modification of Drug Crystallization by Cyclodextrins in Pre-formulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic Interaction and Binding Efficiency of this compound (Anesthetic Drug) with Anionic Surfactants in the Presence of NaCl Solution Using Surface Tension and UV–Visible Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
In Vitro Efficacy of Tetracaine Hydrochloride vs. Lidocaine: A Comparative Analysis
A detailed in vitro comparison reveals significant differences in the potency and mechanism of action between the local anesthetics tetracaine hydrochloride and lidocaine. Based on electrophysiological studies, tetracaine demonstrates substantially higher potency in blocking voltage-gated sodium channels, the primary targets for local anesthetic action.
This guide provides a comprehensive overview of the in vitro efficacy of tetracaine and lidocaine, focusing on key performance metrics, experimental methodologies, and the underlying molecular mechanisms. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in anesthetic selection and design.
Quantitative Comparison of Efficacy
Experimental data from in vitro studies consistently highlight the superior potency of tetracaine over lidocaine in blocking sodium channels. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is significantly lower for tetracaine.
| Anesthetic | IC50 for Tonic Block of Na+ Channels (µM) | Relative Potency (approx.) |
| This compound | 0.7[1] | ~291x vs. Lidocaine |
| Lidocaine | 204[1] | 1x |
Table 1: Comparative potency of this compound and lidocaine in blocking voltage-gated sodium channels in vitro. Data obtained from excised membrane patches of Xenopus laevis sciatic nerve fibers.[1]
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Both tetracaine and lidocaine exert their anesthetic effects by blocking voltage-gated sodium channels in the neuronal cell membrane.[2] This blockade inhibits the influx of sodium ions, which is essential for the depolarization phase of an action potential. By preventing action potential propagation along the nerve fiber, these agents effectively block the transmission of pain signals.
Local anesthetics can access their binding site within the sodium channel through two primary pathways: a hydrophilic pathway, accessible when the channel is open, and a lipophilic pathway through the cell membrane, which allows access even when the channel is closed.[2] The efficacy of this block is state-dependent, meaning the drugs have different affinities for the resting, open, and inactivated states of the sodium channel.[2][3][4]
Figure 1. Local anesthetic binding to voltage-gated sodium channels.
Experimental Protocols
The in vitro efficacy of local anesthetics is primarily determined using the whole-cell patch-clamp technique .[5][6][7] This electrophysiological method allows for the direct measurement of ion channel currents in isolated cells or excised membrane patches.
Whole-Cell Patch-Clamp Protocol for Comparing Local Anesthetic Efficacy
-
Cell Preparation: Neuronal cells (e.g., dorsal root ganglion neurons) or cells expressing specific sodium channel subtypes (e.g., HEK293 cells) are cultured on coverslips.[3]
-
Electrode Preparation: A glass micropipette with a tip diameter of approximately 1 µm is fabricated and filled with an intracellular solution that mimics the cell's internal environment.[5]
-
Gigaohm Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.[5][7]
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette, establishing electrical access to the entire cell.[5]
-
Voltage Clamp and Data Acquisition: The cell's membrane potential is clamped at a specific voltage (e.g., a holding potential of -80 mV). Depolarizing voltage steps are applied to elicit sodium currents, which are recorded by the patch-clamp amplifier.
-
Drug Application: The local anesthetic (tetracaine or lidocaine) is applied to the cell via a perfusion system at various concentrations.
-
Data Analysis: The recorded sodium currents before and after drug application are analyzed to determine the extent of block. The IC50 value is calculated by fitting the concentration-response data to the Hill equation. Onset and recovery from block are determined by measuring the time course of current inhibition and its reversal upon washout of the drug.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complex blockade of TTX-resistant Na+ currents by lidocaine and bupivacaine reduce firing frequency in DRG neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidocaine blocks open and inactivated cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Lidocaine and Articaine on Neuronal Survival and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. homepages.gac.edu [homepages.gac.edu]
Tetracaine Hydrochloride vs. Procaine: A Comparative Guide for Sodium Channel Blockade Studies
For researchers, scientists, and drug development professionals, understanding the nuanced differences between local anesthetics is critical for designing precise and effective experiments. This guide provides an objective comparison of tetracaine hydrochloride and procaine, focusing on their performance in sodium channel blockade, supported by experimental data.
This document delves into the quantitative measures of potency, the dynamics of their anesthetic action, and the detailed experimental protocols necessary for reproducible research. Visual diagrams are provided to clarify the underlying molecular mechanisms and experimental workflows.
Quantitative Comparison of Performance
The potency and efficacy of tetracaine and procaine as sodium channel blockers can be quantified and compared through several key parameters. This compound consistently demonstrates a significantly higher potency in blocking sodium channels compared to procaine.
| Parameter | This compound | Procaine | Reference(s) |
| IC50 (Sodium Channel Block) | 0.7 µM | 60 µM | [1] |
| Potency Classification | High potency | Low potency | [2] |
| Onset of Action | Slower | More rapid | [2] |
| Duration of Action | Long duration | Short duration | [2][3] |
Mechanism of Action: State-Dependent Sodium Channel Blockade
Both tetracaine and procaine exert their anesthetic effects by blocking voltage-gated sodium channels in neuronal membranes.[4][5] This blockade prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby inhibiting nerve impulse transmission.[4][5]
The action of these local anesthetics is state-dependent, meaning their affinity for the sodium channel varies depending on the channel's conformational state: resting, open, or inactivated.[6][7] They exhibit a higher affinity for the open and inactivated states of the channel compared to the resting state.[6][7] This property contributes to their use-dependent blockade, where their effect is more pronounced in rapidly firing neurons.
The uncharged form of the local anesthetic molecule is lipid-soluble and crosses the neuronal membrane.[4] Once inside the neuron, it exists in equilibrium with its protonated, charged form, which is the primary form that binds to the intracellular side of the sodium channel.[4][8]
Experimental Protocols
The gold-standard technique for studying the effects of compounds on ion channels is the patch-clamp method. The whole-cell configuration of this technique is commonly used to record the currents through all the ion channels in a single cell.
Whole-Cell Patch-Clamp Protocol for Measuring Sodium Channel Blockade
This protocol provides a general framework for assessing the inhibitory effects of tetracaine and procaine on voltage-gated sodium channels in cultured neurons.
1. Cell Preparation:
- Plate cultured neurons on glass coverslips a few days prior to the experiment to allow for adherence.
2. Solutions:
- External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. The solution should be continuously bubbled with 95% O2 and 5% CO2.[9]
- Internal (Pipette) Solution: Containing (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 0.4 CaCl2, 11 EGTA, and 10 HEPES, adjusted to a pH of 7.3.[9]
- Drug Solutions: Prepare stock solutions of this compound and procaine in the appropriate solvent and dilute to the final desired concentrations in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Transfer a coverslip with cultured neurons to the recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with the external solution at a rate of 1.5-2 mL/min.[10]
- Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.[11]
- Under visual guidance, approach a neuron with the recording pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
- Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.[9]
- Switch the amplifier to voltage-clamp mode.
- Hold the cell at a membrane potential of -80 mV.
- To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).
- After obtaining a stable baseline recording of sodium currents, perfuse the chamber with the drug solution (tetracaine or procaine) and record the changes in current amplitude.
- To determine the IC50, apply a range of drug concentrations and measure the corresponding inhibition of the peak sodium current.
A[label="Prepare Cultured Neurons"];
B[label="Prepare External and\nInternal Solutions"];
C [label="Pull Recording Pipettes"];
D [label="Obtain Gigaohm Seal"];
E [label="Establish Whole-Cell\nConfiguration"];
F [label="Record Baseline\nSodium Currents"];
G [label="Apply Tetracaine or Procaine"];
H [label="Record Drug-Induced\nChanges in Current"];
I[label="Data Analysis (e.g., IC50)"];
A -> D;
B -> D;
C -> D;
D -> E;
E -> F;
F -> G;
G -> H;
H -> I;
}
Concluding Remarks
The choice between this compound and procaine for sodium channel blockade studies will depend on the specific experimental goals. Tetracaine's high potency and long duration of action make it suitable for studies requiring sustained and potent channel blockade. In contrast, procaine's lower potency, more rapid onset, and shorter duration of action may be advantageous for experiments where a transient and less potent block is desired. The provided experimental protocol offers a robust foundation for conducting comparative studies to further elucidate the specific interactions of these local anesthetics with voltage-gated sodium channels.
References
- 1. Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Procaine Hydrochloride? [synapse.patsnap.com]
- 5. Procaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Patch Clamp Protocol [labome.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
A Comparative Guide to the Validation of Tetracaine Hydrochloride Purity: ¹H NMR Spectroscopy vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for active pharmaceutical ingredients (APIs) like tetracaine hydrochloride. As a potent local anesthetic, ensuring its purity is paramount to guarantee safety and efficacy. While various analytical techniques are available, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, specifically ¹H NMR, has emerged as a powerful primary method for purity assessment. This guide provides an objective comparison of the ¹H NMR method with other common analytical techniques, supported by experimental protocols and data.
¹H NMR Spectroscopy: A Primary Method for Purity Validation
Quantitative ¹H NMR (qNMR) stands out as a primary ratio method of analysis. Unlike chromatographic techniques that rely on comparison to a reference standard of the same compound, qNMR can determine the purity of a substance by comparing the integral of an analyte's signal to the integral of a certified internal standard of a different, unrelated compound.[1] This provides a direct and absolute measure of purity, offering high accuracy and precision without the need for identical reference materials.[1]
Experimental Protocol: Purity Determination by ¹H NMR
This protocol outlines the steps for determining the purity of this compound using ¹H NMR with an internal standard.
-
Materials and Reagents:
-
This compound sample
-
Internal Standard (e.g., Maleic Anhydride, certified reference material)
-
Deuterated Solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆)
-
NMR tubes (5 mm)
-
Analytical balance
-
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic anhydride) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (D₂O is appropriate for the hydrochloride salt).[2]
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.
-
Temperature: Maintain a constant temperature, e.g., 298 K.
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T₁ of both the analyte and standard) to ensure full signal relaxation for accurate integration. A delay of 30-60 seconds is often sufficient.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (>150:1 for the signals being quantified).
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the aromatic protons) and a signal from the internal standard.[3]
-
Calculate the purity using the following formula:
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
Workflow for ¹H NMR Purity Validation
Comparison with Alternative Analytical Methods
While ¹H NMR offers significant advantages, other well-established methods are frequently used for the quality control of this compound. The most common alternatives include High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Titrimetry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique used to identify, quantify, and purify individual components of a mixture. For purity analysis, it excels at separating the main compound from its related substances and degradation products.[4][5]
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase column, such as an Octadecylsilane (ODS, C18) column (e.g., 4.6 mm x 150 mm, 5 µm), is commonly used.[4]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, a gradient elution using acetonitrile, water, and triethylamine.[4] Another example is an isocratic elution with a potassium phosphate buffer (pH 2.5) and methanol (35:65, v/v).[6]
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength where this compound has significant absorbance, such as 310 nm or 312 nm.[6]
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a suitable solvent (e.g., 20% acetonitrile solution) to a known concentration (e.g., 1 mg/mL).[4]
-
Quantification: Purity is determined by area percent normalization, where the peak area of the main component is compared to the total area of all detected peaks. For assay determination, the peak area is compared against that of a certified reference standard of this compound.
UV-Visible Spectrophotometry
This technique measures the amount of light absorbed by a sample at a specific wavelength. It is a simple and rapid method for quantification, based on the Beer-Lambert law.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Accurately weigh a quantity of the this compound sample and dissolve it in a suitable solvent (e.g., ethanol or water) to prepare a stock solution of known concentration. Perform serial dilutions to bring the concentration into the linear range of the instrument.
-
Analysis: Measure the absorbance of the sample solution at the wavelength of maximum absorbance (λmax), which for this compound is approximately 310 nm.[7]
-
Quantification: The concentration, and thus the purity, is calculated by comparing the absorbance of the sample to a calibration curve prepared from certified reference standards or by using the specific absorbance value (E1% 1cm).
Titrimetry
Titration is a classic chemical analysis method used to determine the concentration of an identified analyte. For this compound, potentiometric or nitrite titrations are often employed as described in pharmacopeias.[8][9]
Experimental Protocol: Potentiometric Titration
-
Principle: This method measures the potential difference (voltage) between two electrodes as a titrant is added, allowing for the determination of the equivalence point.
-
Procedure:
-
Accurately weigh about 0.250 g of the this compound sample.[8]
-
Dissolve it in approximately 50 mL of alcohol (ethanol) and add 5.0 mL of 0.01 M hydrochloric acid.[8]
-
Titrate the solution with a standardized 0.1 M sodium hydroxide solution, recording the potential difference throughout the titration.[8]
-
The endpoint is determined by identifying the point of inflexion on the titration curve. The volume added between the two inflexion points is used for calculation.[8]
-
-
Calculation: The purity is calculated based on the stoichiometry of the reaction, where 1 mL of 0.1 M sodium hydroxide is equivalent to 30.08 mg of C₁₅H₂₅ClN₂O₂.[8]
Quantitative Data and Method Comparison
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for structural information, throughput, and the desired level of accuracy. The following table summarizes the key performance characteristics of each method.
| Feature | ¹H NMR Spectroscopy | HPLC-UV | UV-Vis Spectrophotometry | Titrimetry |
| Principle | Quantitative measurement of nuclei in a magnetic field. A primary ratio method.[1] | Chromatographic separation followed by UV detection.[4][6] | Measurement of light absorbance at a specific wavelength. | Volumetric chemical analysis based on stoichiometry.[8][10] |
| Specificity | Very High (Provides structural information, can distinguish isomers) | High (Separates impurities from the main compound)[5] | Low (Interference from any substance absorbing at the same λmax) | Low (Any acidic or basic impurity can interfere) |
| Reference Std. | Requires a certified internal standard (can be a different compound).[1] | Requires a certified reference standard of this compound. | Requires a certified reference standard of this compound. | Requires a standardized titrant solution. |
| Sample Prep. | Simple (dissolution in deuterated solvent). | Moderate (dissolution, filtration may be needed).[4] | Simple (dissolution and dilution). | Simple (dissolution in titration solvent).[8] |
| Analysis Time | Fast (5-15 minutes per sample). | Moderate to Slow (15-45 minutes per sample, depending on run time). | Very Fast (<5 minutes per sample). | Moderate (10-20 minutes per sample). |
| Sensitivity | Moderate (mg to high µg range). | High (LOD can be in the ng/mL range, e.g., 3 ng/mL).[11] | Low to Moderate (µg/mL range). | Low (mg range). |
| Advantages | Absolute quantification, non-destructive, rich structural information, fast. | High sensitivity and resolving power for related substances.[4][5] | Very simple, rapid, and cost-effective. | High precision for bulk material assay, low cost, official pharmacopeial method.[8] |
| Limitations | Lower sensitivity than HPLC, requires expensive equipment, potential for signal overlap. | Requires specific reference standards, can be time-consuming for method development. | Prone to interference, provides no structural information. | Non-specific, less sensitive, requires larger sample amounts. |
Logical Comparison of Purity Validation Methods
Conclusion
For the definitive validation of this compound purity, ¹H NMR spectroscopy offers unparalleled advantages as a primary analytical method. Its ability to provide absolute quantification without a specific reference standard, combined with the rich structural information it yields, makes it an ideal choice for the characterization of reference materials and in-depth analysis during drug development.
HPLC remains the gold standard for the separation and quantification of related substances and impurities, offering excellent sensitivity and specificity. UV-Vis spectrophotometry and Titrimetry are valuable for routine quality control and pharmacopeial assays of bulk material due to their simplicity, speed, and cost-effectiveness, although they lack the specificity of NMR and HPLC. Ultimately, a combination of these methods provides the most comprehensive understanding of a sample's purity and overall quality profile.
References
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound(136-47-0) 1H NMR spectrum [chemicalbook.com]
- 4. CN107843670B - Method for determining related substances of this compound - Google Patents [patents.google.com]
- 5. Characterization of seven new related impurities and forced degradation products of this compound and proposal of degradation pathway by UHPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. uspbpep.com [uspbpep.com]
- 9. drugfuture.com [drugfuture.com]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. files.core.ac.uk [files.core.ac.uk]
Comparative Analysis of Tetracaine and Saxitoxin on Neuronal Firing: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the effects of tetracaine and saxitoxin on neuronal firing. By examining their mechanisms of action, quantitative effects on neuronal excitability, and the experimental protocols used for their study, this document serves as a valuable resource for researchers in neuroscience and drug development.
Introduction: Two Potent Blockers of Neuronal Excitability
Tetracaine and saxitoxin are well-characterized neurotoxins that both function by blocking voltage-gated sodium channels (Nav), the primary channels responsible for the rising phase of the action potential in neurons.[1] Despite this common target, their distinct molecular structures, binding sites, and mechanisms of action lead to different effects on neuronal firing and overall neurotoxicity. Tetracaine is a synthetic local anesthetic of the ester type, widely used in clinical practice to induce localized numbness.[2] In contrast, saxitoxin is a potent, naturally occurring neurotoxin produced by certain species of marine dinoflagellates and freshwater cyanobacteria, and is the causative agent of paralytic shellfish poisoning.[3] Understanding the nuances of how these two molecules interact with sodium channels is crucial for the development of novel therapeutics and for advancing our fundamental knowledge of neuronal excitability.
Mechanism of Action: A Tale of Two Binding Sites
The primary mechanism of action for both tetracaine and saxitoxin is the blockade of voltage-gated sodium channels, which prevents the influx of sodium ions necessary for the generation and propagation of action potentials.[2][4] However, they achieve this through interactions with distinct sites on the channel protein.
Tetracaine , being a lipophilic molecule, diffuses across the neuronal membrane and binds to a receptor site on the intracellular portion of the voltage-gated sodium channel.[2] Its binding stabilizes the channel in the inactivated state, preventing it from returning to the resting state and being available for subsequent activation.[5] This "use-dependent" or "phasic" block is more pronounced at higher firing frequencies, as more channels are in the open and inactivated states, which have a higher affinity for the drug.
Saxitoxin , a hydrophilic guanidinium toxin, binds with high affinity to receptor site 1 on the extracellular side of the sodium channel, physically occluding the pore.[6] This blockade is largely voltage-independent and does not show the same degree of use-dependency as local anesthetics like tetracaine.[7]
Signaling Pathway: Blockade of Voltage-Gated Sodium Channel
Caption: Mechanism of sodium channel blockade by tetracaine and saxitoxin.
Quantitative Data Presentation
The following tables summarize the quantitative effects of tetracaine and saxitoxin on voltage-gated sodium channels. It is important to note that the data presented is collated from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Comparative Potency (IC50) on Voltage-Gated Sodium Channels
| Compound | Nav Subtype | IC50 | Species | Reference |
| Tetracaine | Nav1.1 | >30 µM (1st pulse), 8.6 µM (10th pulse) | Not Specified | [8] |
| Tetracaine | Nav1.2 | >30 µM (1st pulse), 9.7 µM (10th pulse) | Not Specified | [8] |
| Tetracaine | Nav1.3 | >30 µM (1st pulse), 9.9 µM (10th pulse) | Not Specified | [8] |
| Tetracaine | Nav1.7 | 3.6 µM | Human | [9] |
| Saxitoxin | Nav1.1 | 22 nM | Not Specified | [8] |
| Saxitoxin | Nav1.2 | 33 nM | Not Specified | [8] |
| Saxitoxin | Nav1.3 | 12 nM | Not Specified | [8] |
| Saxitoxin | Nav1.4 | 44 nM | Not Specified | [8] |
| Saxitoxin | Nav1.7 | 702 nM | Human |
Table 2: Comparative Effects on Neuronal Firing Properties (Qualitative)
| Parameter | Tetracaine | Saxitoxin |
| Action Potential Amplitude | Decreases amplitude in a concentration-dependent manner. | Decreases amplitude in a concentration-dependent manner. |
| Firing Frequency | Reduces firing frequency, particularly at higher stimulation rates (use-dependency). | Reduces and eventually abolishes firing frequency. |
| Use-Dependency | Pronounced use-dependent block. | Minimal use-dependent block. |
| Reversibility | Reversible upon washout. | Reversible upon washout. |
Note: Direct quantitative comparative data for the effects of tetracaine and saxitoxin on action potential amplitude and firing frequency from a single study is limited. The information presented is a qualitative summary based on the known mechanisms of action.
Experimental Protocols
The following section details a generalized experimental protocol for the comparative analysis of tetracaine and saxitoxin on neuronal firing using the whole-cell patch-clamp technique.
Cell Culture and Preparation
-
Cell Line: Use a well-characterized neuronal cell line (e.g., SH-SY5Y, ND7/23) or primary cultured neurons (e.g., hippocampal or cortical neurons) that endogenously express voltage-gated sodium channels.
-
Plating: Plate cells onto glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine) to promote adherence.
-
Maintenance: Maintain cells in a suitable culture medium and incubator conditions (37°C, 5% CO2) until they reach the desired confluency and differentiation for electrophysiological recordings.
Electrophysiological Recording: Whole-Cell Patch-Clamp
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: Containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.2 with KOH.
-
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording Setup: Place the coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope equipped with micromanipulators. Perfuse the chamber with the external solution.
-
Giga-seal Formation: Approach a target neuron with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Data Acquisition: Record voltage and current signals using a patch-clamp amplifier and digitizer.
Experimental Paradigms
-
Current-Clamp Recordings:
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
Measure the action potential amplitude, threshold, and firing frequency at each current step.
-
Apply tetracaine or saxitoxin at various concentrations to the external solution and repeat the current injection protocol to determine their effects on action potential characteristics.
-
-
Voltage-Clamp Recordings:
-
Hold the membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps to elicit sodium currents.
-
To assess use-dependency, apply a train of short depolarizing pulses at different frequencies (e.g., 1 Hz, 5 Hz, 10 Hz) before and after drug application.
-
Measure the peak sodium current amplitude to determine the extent of block and its dependence on firing frequency.
-
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for comparing tetracaine and saxitoxin using patch-clamp.
Conclusion
Tetracaine and saxitoxin, while both potent blockers of voltage-gated sodium channels, exhibit distinct mechanisms of action that result in different pharmacological profiles. Tetracaine's intracellular binding site and preference for the inactivated state lead to a pronounced use-dependent block, making it an effective local anesthetic. In contrast, saxitoxin's extracellular binding and physical occlusion of the pore result in a potent, largely frequency-independent blockade of neuronal firing. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analyses, contributing to a deeper understanding of these important neurotoxins and their interactions with a fundamental component of neuronal excitability.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison of the mu-conotoxins by [3H]saxitoxin binding assays in neuronal and skeletal muscle sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacological determination of the fractional block of Nav channels required to impair neuronal excitability and ex vivo seizures [frontiersin.org]
- 4. Saxitoxin and tetrodotoxin: comparison of nerve blocking mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Saxitoxin and tetrodotoxin. Electrostatic effects on sodium channel gating current in crayfish axons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-dependent block by saxitoxin of sodium channels incorporated into planar lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular Actions of Tetrodotoxin and Saxitoxin Analogues - Chien-Yuan Kao [grantome.com]
- 9. Effects of pharmacological blockers on action potential (Reference) : Neuron Simulation Virtual Lab (pilot) : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
A Comparative Guide: Cross-Validation of HPLC and CE Methods for Tetracaine Hydrochloride Analysis
For researchers, scientists, and drug development professionals, the selection of an appropriate analytical method is paramount for ensuring the accuracy and reliability of results. This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the quantitative analysis of tetracaine hydrochloride, a potent local anesthetic. The following sections detail the experimental protocols, present a comparative analysis of their performance based on experimental data, and illustrate the analytical workflow.
Comparative Performance Data
The following table summarizes the key validation parameters for the HPLC and Capillary Zone Electrophoresis (CZE) methods used for the analysis of this compound. This allows for a direct comparison of their performance characteristics.
| Validation Parameter | HPLC Method | CE Method | Reference(s) |
| Linearity Range | 0.03 - 100 µg/mL | 50 - 1200 µg/mL | [1][2][3] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [1][2][3] |
| Limit of Quantification (LOQ) | 0.03 µg/mL | 50 µg/mL | [1][2][3][4] |
| Within-Assay Imprecision (%CV) | < 6% | < 12.1% | [1][4] |
| Between-Assay Imprecision (%CV) | < 6% | < 12.1% | [1][4] |
| Inaccuracy (%) | < 10% | < 11% | [1][4] |
| Absolute Mean Recovery (%) | > 92% | > 97% | [1][2][3][4] |
| Analysis Time (Retention/Migration) | 3.75 min | 1.36 min | [1] |
Experimental Protocols
Detailed methodologies for the HPLC and CE analyses are provided below. These protocols are based on validated methods used in pharmacokinetic studies of topically applied tetracaine.[1][4]
Sample Preparation
For the analysis of tetracaine from skin samples, a "tape stripping" method was employed. Tetracaine was extracted from the tape strips using 100% methanol. The resulting solution was then diluted to 50% with water prior to injection into both the HPLC and CE systems.[1][2][4]
High-Performance Liquid Chromatography (HPLC) Method
A novel HPLC method was developed for the rapid and sensitive analysis of tetracaine.[1][4]
-
Column: Reversed-phase Luna PFP(2), 3µm, 150 mm × 4.6 mm.[1][4]
-
Mobile Phase: Isocratic elution with a mixture of KH2PO4 buffer (pH 2.5) and methanol (35:65, v/v).[1][4]
-
Retention Times: Procaine - 2.6 min, Tetracaine - 3.8 min.[5]
Capillary Zone Electrophoresis (CZE) Method
A short-end direction capillary zone electrophoresis method was utilized for comparison.[1][4]
-
Capillary: Fused silica capillary, 48.5 cm total length (40 cm to detector) x 50 µm internal diameter.[3]
-
Background Electrolyte: Phosphoric acid-Tris buffer at pH 2.5.[3]
-
Voltage: -25 kV.[3]
-
Detection: UV detection.[5]
-
Migration Times: Procaine - 1.25 min, Tetracaine - 1.36 min.[2][3]
Method Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and CE methods for this compound analysis.
Discussion
Both HPLC and CE methods demonstrated acceptable validation results according to international guidelines.[1] The HPLC method showed superior sensitivity with a lower limit of quantification (0.03 µg/mL) compared to the CE method (50 µg/mL).[1][3][4] In terms of precision and accuracy, the HPLC method also exhibited lower percentage values for imprecision and inaccuracy.[1][4]
A significant advantage of the CE method is its shorter analysis time, with tetracaine migrating in 1.36 minutes compared to a retention time of 3.75 minutes in the HPLC method.[1] Furthermore, CE is known for its lower solvent consumption.[6] The absolute mean recovery was high for both methods, slightly favoring the CE method (>97%) over the HPLC method (>92%).[1][2][3][4]
A Bland-Altman analysis performed in one of the source studies indicated that the data obtained from both methods were within ±1.96 standard deviations of the mean difference, suggesting a good agreement between the two techniques for the analyzed samples.[1]
Conclusion
The choice between HPLC and CE for the analysis of this compound will depend on the specific requirements of the study. The HPLC method is more suitable for applications requiring higher sensitivity and quantification of lower concentrations. Conversely, the CE method offers a significant advantage in terms of speed and sample throughput, making it a viable alternative, especially when sample concentrations are expected to be within its linear range. Both methods have been successfully validated and can be reliably used in pharmacokinetic studies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of HPLC-UV method for rapid and sensitive analysis of topically applied tetracaine: its comparison with a CZE method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Potency of Tetracaine Hydrochloride vs. Proparacaine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the potency of two widely used topical anesthetics, tetracaine hydrochloride and proparacaine. By examining their effects on their primary molecular target, the voltage-gated sodium channels, we offer insights into their relative anesthetic efficacy at a cellular level. This information is crucial for researchers in ophthalmology, dermatology, and pain management, as well as for professionals involved in the development of new anesthetic formulations.
Quantitative Comparison of In Vitro Potency
The primary mechanism of action for both tetracaine and proparacaine is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions necessary for the initiation and propagation of action potentials, thereby blocking the transmission of pain signals.[1][2] The in vitro potency of these anesthetics can be quantified by determining the concentration required to inhibit 50% of the sodium channel activity (IC50) or the concentration required to achieve 50% of the maximum effect (ED50).
While direct comparative studies measuring the IC50 of both drugs under identical conditions are limited, available data from separate electrophysiological studies provide a basis for comparison.
| Anesthetic Agent | In Vitro Potency | Test System |
| This compound | IC50: 0.7 µM | Voltage-gated Na+ channels in enzymatically dissociated sciatic nerve fibers of Xenopus laevis |
| Proparacaine Hydrochloride | ED50: 3.4 mM | Voltage-gated sodium channels |
Note: The provided values for tetracaine (IC50) and proparacaine (ED50) are from different studies and represent different potency metrics, which should be considered when interpreting this data. A lower value generally indicates higher potency.
In addition to their primary anesthetic activity, the in vitro cytotoxicity of these compounds has also been evaluated. A study using primary cultures of rabbit corneal epithelial cells determined the half-maximal effective concentration (EC50) for cytotoxicity.
| Anesthetic Agent | Cytotoxicity (EC50) - LDH Assay | Cytotoxicity (EC50) - MTT Assay | Test System |
| This compound | 0.96 mM | 0.81 mM | Primary cultures of rabbit corneal epithelial cells |
| Proparacaine Hydrochloride | 4.4 mM | 3.4 mM | Primary cultures of rabbit corneal epithelial cells |
These cytotoxicity data suggest that tetracaine is more toxic to corneal epithelial cells in vitro than proparacaine at equimolar concentrations.
Experimental Protocols
The determination of in vitro potency of local anesthetics on voltage-gated sodium channels is typically performed using the patch-clamp technique. This electrophysiological method allows for the recording of ion channel activity in live cells.
Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade
-
Cell Preparation: An appropriate cell line expressing the voltage-gated sodium channel of interest (e.g., HEK293 cells stably transfected with a specific sodium channel subtype, or dissociated neurons) is cultured on glass coverslips.
-
Electrode Preparation: Borosilicate glass capillaries are pulled using a micropipette puller to create microelectrodes with a tip resistance of 2-5 MΩ when filled with the internal solution. The internal solution is formulated to mimic the intracellular ionic composition.
-
Recording Setup: The coverslip with the cells is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution that mimics the extracellular environment.
-
Seal Formation: The microelectrode is brought into contact with the cell membrane of a target cell. Gentle suction is applied to form a high-resistance seal (GΩ seal) between the electrode tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the electrode tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp and Data Acquisition: The membrane potential of the cell is clamped at a holding potential (e.g., -100 mV). Voltage steps are applied to elicit sodium currents, which are recorded using a patch-clamp amplifier and digitized for analysis.
-
Drug Application: The local anesthetic solution at various concentrations is applied to the cell via the perfusion system.
-
Data Analysis: The peak sodium current is measured before and after the application of the anesthetic. The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of local anesthetics and a typical experimental workflow for comparing their in vitro potency.
Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.
Caption: Experimental workflow for comparing the in vitro potency of local anesthetics.
References
A Comparative Analysis of Tetracaine Hydrochloride and Other Ester-Based Local Anesthetics
Tetracaine hydrochloride, a potent and long-acting local anesthetic, is a prominent member of the ester class of anesthetics. Its clinical efficacy is often benchmarked against other ester-based agents such as procaine, benzocaine, and chloroprocaine. This guide provides a detailed comparison of these anesthetics, supported by experimental data, to assist researchers and drug development professionals in making informed decisions.
Mechanism of Action
Ester-based local anesthetics share a common mechanism of action centered on the blockade of nerve impulses. They achieve this by reversibly binding to and inhibiting voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[1][2][3] This action prevents the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of an action potential.[1][4] Consequently, the sensation of pain is temporarily eliminated in the localized area of application. The metabolism of ester local anesthetics occurs rapidly in the plasma through hydrolysis by the enzyme pseudocholinesterase.[2][5]
Comparative Efficacy of Ester-Based Local Anesthetics
The clinical performance of local anesthetics is primarily evaluated based on their onset of action, duration of anesthesia, and potency. The following tables summarize the available quantitative data for this compound and its common ester counterparts.
Table 1: Onset of Action and Duration of Anesthesia
| Anesthetic | Onset of Action | Duration of Anesthesia | Notes |
| Tetracaine | Topical: 1-5 minutes[6]Ophthalmic: 10-20 seconds[6] | 2-3 hours[7]Nerve Blocks: 3-10 hours[6] | Longest duration among common ester anesthetics.[6] |
| Procaine | Longer latency period than rapid-onset agents[8] | Short | Significantly shorter duration than tetracaine.[7][9] |
| Benzocaine | Topical: ~1 minute[10] | 30-60 minutes[11] | Primarily used for topical anesthesia.[12] |
| Chloroprocaine | Rapid[8] | Short | Characterized by a fast onset but short duration of action.[8] |
Table 2: Potency and Physicochemical Properties
| Anesthetic | Relative Potency | pKa | Protein Binding | Lipid Solubility |
| Tetracaine | High (up to 10x procaine)[7] | 8.46[5] | 75%[5] | High (80)[5] |
| Procaine | Low[8] | - | - | - |
| Chloroprocaine | Low[8] | 8.7[13] | - | - |
| Benzocaine | - | - | - | - |
Note: Comprehensive and directly comparable quantitative data for all properties across all agents are limited in the reviewed literature. Potency is influenced by lipid solubility, while onset is related to pKa and duration is influenced by protein binding.[2][8]
Adverse Effects and Clinical Considerations
While generally safe for localized procedures, ester-based anesthetics can cause side effects. Common, mild side effects include anxiety, dizziness, and blurred vision.[4] More severe, though rare, reactions can involve the central nervous system and cardiovascular system, such as seizures and cardiac arrest.[4]
A notable consideration for ester anesthetics is their metabolism to para-aminobenzoic acid (PABA), which can trigger allergic reactions in susceptible individuals.[1][11]
In comparative studies, tetracaine has been associated with a higher incidence of tissue irritation and sloughing compared to other agents like benzocaine, particularly in topical applications for dental procedures.[10][14] One pilot study found that a compounded topical anesthetic containing 10% lidocaine, 10% prilocaine, and 4% tetracaine was less effective and caused more tissue sloughing than 20% benzocaine for reducing pain from dental injections.[10]
Experimental Protocols
The evaluation of local anesthetic efficacy relies on standardized preclinical and clinical methodologies. Below are summaries of common experimental protocols cited in the literature.
Preclinical Evaluation (In Vivo Animal Models)
A common method for assessing local anesthetic efficacy in animal models, such as Wistar albino rats, involves the tail-flick latency (TFL) test.[15]
-
Objective: To measure the anesthetic and analgesic effect of a test compound.
-
Methodology:
-
Animal Grouping: Animals are divided into control (saline), standard (e.g., lignocaine 2%), and test groups.[15]
-
Administration: The anesthetic solution (e.g., 0.05 mL) is administered subcutaneously into the distal portion of the tail.[15]
-
Heat Stimulus: A heat source is applied to the tail, and the time taken for the rat to "flick" its tail (tail-flick latency) is recorded. This measurement reflects the sensitivity to the thermal stimulus.[15]
-
Data Collection: TFL is measured at fixed time intervals (e.g., 5, 10, 20, 30, 40, 50, 60, 70, and 90 minutes) post-administration to determine the onset and duration of the anesthetic effect.[15]
-
Analgesic Effect: A separate test using electrical stimulation can be employed to assess the analgesic properties, with the duration of analgesia being the primary endpoint.[15]
-
Clinical Evaluation (Human Trials)
Double-blind, randomized controlled trials are the gold standard for evaluating the efficacy of local anesthetics in a clinical setting, such as prior to dental injections.
-
Objective: To compare the effectiveness of different topical anesthetic agents in reducing injection pain.
-
Methodology:
-
Participant Recruitment: A cohort of participants is recruited for a specific procedure (e.g., maxillary infiltration injection).[10][14]
-
Randomization: Participants are randomly assigned to receive either the experimental anesthetic (e.g., a compound with tetracaine) or a control anesthetic (e.g., 20% benzocaine).[10][14]
-
Blinding: Both the participant and the operator are blinded to the treatment administered to prevent bias.
-
Anesthetic Application: The topical anesthetic is applied to the injection site for a standardized period (e.g., 60 seconds).[10]
-
Pain Assessment: Pain is assessed using multiple metrics:
-
Complication Assessment: Any adverse effects, such as redness or tissue sloughing at the application site, are recorded post-procedure.[10][14]
-
Statistical Analysis: The collected data (VAS scores, heart rate changes, incidence of complications) are statistically analyzed to determine if there are significant differences between the anesthetic groups.[10][14]
-
Another clinical protocol for topical anesthesia involves quantitative sensory testing (QST) which can include measuring mechanical pain threshold (MPT), pressure pain threshold (PPT), and needle penetration sensitivity (NPS) before and after the application of the anesthetic.[16]
References
- 1. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. partone.litfl.com [partone.litfl.com]
- 4. How Do Ester Local Anesthetics Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 5. Tetracaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
- 9. nbinno.com [nbinno.com]
- 10. Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. decisionsindentistry.com [decisionsindentistry.com]
- 12. Local Anesthetic Drugs Used In Dentistry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Chloroprocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. A New Protocol to Evaluate the Effect of Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tetracaine Hydrochloride's Effect on Different Sodium Channel Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tetracaine hydrochloride's effects on various voltage-gated sodium channel (Nav) isoforms. The information presented is collated from multiple experimental studies to offer a comprehensive overview for researchers in neuroscience, pharmacology, and drug development.
Mechanism of Action
This compound is a potent local anesthetic that functions by reversibly blocking voltage-gated sodium channels.[1][2] This action inhibits the influx of sodium ions necessary for the initiation and propagation of action potentials in neurons and other excitable cells.[1][2] By preventing nerve impulse transmission, tetracaine produces a localized loss of sensation.[1][2] The efficacy of tetracaine is influenced by its high lipid solubility, allowing it to readily penetrate nerve cell membranes.[1]
Tetracaine exhibits state-dependent inhibition, meaning its binding affinity for the sodium channel is dependent on the channel's conformational state.[3][4][5] It has a higher affinity for the open and inactivated states of the channel compared to the resting state.[3][4][5] This property contributes to its use-dependent block, where the degree of inhibition increases with the frequency of nerve stimulation.
Comparative Potency of Tetracaine on Sodium Channel Isoforms
The following table summarizes the half-maximal inhibitory concentration (IC50) of tetracaine for various human sodium channel isoforms. These values have been compiled from studies utilizing whole-cell patch-clamp electrophysiology on heterologous expression systems, such as HEK-293 or CHO cells, stably expressing the specific Nav isoform.
| Sodium Channel Isoform | IC50 (µM) - Tonic Block (Resting State) | IC50 (µM) - Use-Dependent/Inactivated State Block | Reference(s) |
| Nav1.1 | >30 | 8.6 ± 2.8 | [6] |
| Nav1.2 | >30 | 9.7 ± 2.9 | [6] |
| Nav1.3 | >30 | 9.9 ± 0.3 | [6] |
| Nav1.4 | >30 | 10.3 ± 1.6 | [6] |
| Nav1.5 | >30 | 11.2 ± 1.2 | [6] |
| Nav1.6 | >30 | 11.1 ± 2.0 | [6] |
| Nav1.7 | 30 ± 6 (P1) | 2.0 ± 0.3 (P2) | [7] |
| Nav1.8 | Not specified | 17 (at -90mV) | [8] |
| Nav1.9 | 54 (at -140mV) | 17 (at -90mV) | [8] |
Experimental Protocols
The following is a generalized protocol for determining the effect of this compound on a specific sodium channel isoform using whole-cell patch-clamp electrophysiology.
Cell Culture and Transfection
-
Cell Lines: Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used due to their low endogenous ion channel expression.[9][10][11]
-
Transfection: Cells are stably or transiently transfected with plasmids containing the cDNA for the specific human Nav α-subunit of interest (e.g., SCN1A for Nav1.1, SCN9A for Nav1.7). Co-transfection with β-subunits (e.g., SCN1B, SCN2B) may be performed to ensure proper channel expression and function.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM for HEK-293, F-12 for CHO) supplemented with fetal bovine serum, antibiotics, and a selection agent (if stably transfected) at 37°C in a humidified atmosphere with 5% CO2.
Electrophysiological Recording
-
Apparatus: A standard patch-clamp rig equipped with an amplifier, micromanipulator, and data acquisition system is required.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.
-
External (Bath) Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
-
Procedure:
-
Cells are plated on glass coverslips and transferred to the recording chamber on the microscope stage.
-
The recording chamber is perfused with the external solution.
-
Glass micropipettes with a resistance of 2-5 MΩ are filled with the internal solution and positioned to form a giga-ohm seal with the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -120 mV to ensure most channels are in the resting state.
-
Voltage-Clamp Protocols for Assessing Tetracaine Block
-
Tonic Block (Resting State):
-
From the holding potential of -120 mV, apply a depolarizing pulse to 0 mV for 20 ms to elicit a sodium current.
-
Apply tetracaine at various concentrations to the external solution.
-
Measure the peak inward sodium current at each concentration after steady-state inhibition is reached.
-
Construct a concentration-response curve and fit with the Hill equation to determine the IC50 for tonic block.
-
-
Use-Dependent (Inactivated State) Block:
-
From the holding potential of -120 mV, apply a train of depolarizing pulses to 0 mV (e.g., 20 pulses at 10 Hz).
-
Measure the peak inward current for each pulse in the train.
-
Apply tetracaine at various concentrations and repeat the pulse train.
-
The reduction in peak current with successive pulses in the presence of tetracaine indicates use-dependent block. The IC50 for the inactivated state can be determined by analyzing the block of the current elicited by the last pulse in the train.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing tetracaine's effect on sodium channels.
Signaling Pathway of Tetracaine Action
Caption: Signaling pathway of tetracaine's anesthetic action.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Tetracaine? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sophion.co.jp [sophion.co.jp]
- 7. sophion.com [sophion.com]
- 8. Biophysical and Pharmacological Characterization of Nav1.9 Voltage Dependent Sodium Channels Stably Expressed in HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 10. Stable expression and functional characterization of a human cardiac Na+ channel gene in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
A Head-to-Head Comparison of Tetracaine and Bupivacaine in Nerve Conduction Studies
For researchers and professionals in drug development, understanding the nuanced effects of local anesthetics on nerve conduction is paramount. This guide provides a detailed comparison of two widely used local anesthetics, tetracaine and bupivacaine, with a focus on their impact on nerve conduction parameters as demonstrated in experimental studies.
Executive Summary
Both tetracaine, an ester-type local anesthetic, and bupivacaine, an amide-type local anesthetic, are potent agents used for regional anesthesia. Their primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which inhibits the generation and propagation of action potentials. While both effectively produce nerve blockade, they exhibit differences in their potency, duration of action, and effects on different nerve fiber types. Clinical and preclinical evidence suggests that bupivacaine may offer a longer duration of sensory anesthesia, whereas tetracaine can produce a more prolonged motor blockade.
Quantitative Data on Nerve Conduction Parameters
The following table summarizes the effects of tetracaine and bupivacaine on key nerve conduction parameters based on available experimental data. It is important to note that the data is compiled from various studies with differing methodologies, which may influence the results.
| Parameter | Tetracaine | Bupivacaine | Key Findings and Citations |
| Effect on Compound Action Potential (CAP) Amplitude | Potent, dose-dependent reduction in CAP amplitude. Effects can be long-lasting, with recovery taking over 24 hours in some in vitro preparations. | Dose-dependent linear decrease in the area and amplitude of the CAP. | Tetracaine has been shown to have very potent effects on CAPs in frog sciatic nerve preparations.[1][2] Bupivacaine also demonstrates a clear dose-dependent reduction in CAP parameters.[3] |
| Effect on Nerve Conduction Velocity | Limited direct comparative data available on conduction velocity. As a potent sodium channel blocker, it is expected to decrease conduction velocity. | Decreases nerve conduction velocity. One study on aged rats showed a baseline motor nerve conduction velocity of 56.4 +/- 10.3 m/sec in young rats, which was then blocked by bupivacaine. | While the primary effect is on amplitude, a decrease in conduction velocity is an expected consequence of sodium channel blockade for both agents. |
| Duration of Sensory Block | Shorter duration of sensory anesthesia compared to bupivacaine. | Sensory anesthesia with bupivacaine has been reported to be 20% to 30% longer than that of tetracaine in peripheral nerve blocks.[1] | A study comparing various local anesthetics found that bupivacaine provided a longer duration of sensory block.[1] |
| Duration of Motor Block | Produces a longer and denser motor blockade compared to bupivacaine in intrathecal administration (40–50 minutes).[1] | Shorter duration of motor block compared to tetracaine in some contexts. | A study on intrathecal administration highlighted tetracaine's prolonged and more intense motor blockade.[1] |
| Differential Nerve Fiber Blockade | Effective in blocking various nerve fiber types. | Bupivacaine, along with lidocaine and 2-chloroprocaine, has been shown to block C fibers first, with A-alpha fibers being the last to be blocked. | Studies on differential blockade indicate that bupivacaine tends to block smaller C fibers at lower concentrations than the larger A fibers. |
Experimental Protocols
The following is a generalized experimental protocol for assessing the effects of local anesthetics on nerve conduction in an in vitro preparation, based on methodologies described in the cited literature.
1. Nerve Preparation:
-
The sciatic nerve is dissected from a frog (Rana species) or a rodent.
-
The isolated nerve is placed in a nerve chamber containing Ringer's solution, a physiological saline solution that maintains the nerve's viability.
2. Stimulation and Recording:
-
Stimulating electrodes are placed at one end of the nerve, and recording electrodes are placed at a distance along the nerve.
-
A supramaximal electrical stimulus is delivered to the nerve to elicit a compound action potential (CAP).
-
The CAP, which is the summated electrical activity of all the axons in the nerve, is recorded using a differential amplifier and an oscilloscope or a data acquisition system.
3. Drug Application:
-
A baseline CAP is recorded in normal Ringer's solution.
-
The nerve is then bathed in a solution containing a specific concentration of either tetracaine or bupivacaine.
-
CAPs are recorded at regular intervals to observe the time course of the drug's effect.
-
A range of concentrations is typically tested to establish a dose-response relationship.
4. Data Analysis:
-
The amplitude of the CAP (a measure of the number of conducting axons) and the latency (the time it takes for the action potential to travel between the stimulating and recording electrodes, used to calculate conduction velocity) are measured.
-
The percentage of block is calculated by comparing the CAP amplitude in the presence of the drug to the baseline amplitude.
-
The IC50 (the concentration of the drug that produces a 50% block) can be determined from the dose-response curve.
Visualizations
Signaling Pathway of Local Anesthetic Action
References
- 1. Effect of adding tetracaine to bupivacaine on duration of analgesia in supraclavicular brachial plexus nerve blocks for ambulatory shoulder surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bupivacaine for peripheral nerve block: A comparison with mepivacaine, lidocaine, and tetracaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bupivacaine and ropivacaine: comparative effects on nerve conduction block - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the specificity of tetracaine hydrochloride for sodium channels over other ion channels
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of anesthetic compounds is paramount. This guide provides a detailed comparison of tetracaine hydrochloride's specificity for voltage-gated sodium channels over other key ion channels, supported by quantitative data and standardized experimental protocols.
This compound is a potent local anesthetic that primarily functions by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials in neuronal membranes.[1][2] This blockade results in a localized loss of sensation.[1] While its high affinity for sodium channels is well-established, a thorough evaluation of its effects on other ion channels, such as potassium and calcium channels, is crucial for a complete understanding of its pharmacological profile and potential off-target effects.
Comparative Potency of Tetracaine on Various Ion Channels
To quantify the specificity of this compound, the half-maximal inhibitory concentration (IC50) is a critical parameter. This value represents the concentration of the drug required to inhibit the activity of a specific ion channel by 50%. A lower IC50 value indicates a higher potency.
| Ion Channel Subtype | IC50 (µM) | Cell Type | Comments |
| Voltage-Gated Sodium Channels | |||
| NaV1.2 | 1.1 | CHO-K1 | - |
| NaV1.5 | 0.53 | CHO-K1 | Holding potential of -90 mV.[3] |
| NaV1.7 | 15.8 (resting state), ~1 (slow inactivated state) | CHO | ~16-fold higher affinity for the slow inactivated state.[4] |
| Voltage-Gated Calcium Channels | |||
| L-type Ca2+ Current | 80 | Guinea-pig ventricular myocytes | Apparent KD; Hill coefficient of 2.[5] |
| Ryanodine Receptor (RyR) | 200 (diastolic), 2000 (systolic) | Sheep cardiac RyRs in lipid bilayers | Inhibition is state-dependent, with higher potency on closed channels.[6] |
| Voltage-Gated Potassium Channels | |||
| Delayed Rectifier K+ Current | >200 | Guinea-pig ventricular myocytes | Significantly higher concentrations needed for suppression compared to Na+ and Ca2+ channels.[5] |
| Inwardly Rectifying K+ Current | ~20 | Guinea-pig ventricular myocytes | 50% reduction at 20 µM.[5] |
| Other Channels | |||
| Acid-Sensing Ion Channel 3 (ASIC3) | 9960 | CHO | -[7] |
| Acetylcholinesterase (AChE) | 40 | - | Reversible inhibition.[8] |
Table 1: Comparative IC50 values of this compound for various ion channels. This data highlights the significantly higher potency of tetracaine for voltage-gated sodium channels compared to other ion channels.
Experimental Protocol: Determining Ion Channel Specificity using Patch-Clamp Electrophysiology
The gold standard for assessing the effect of a compound on ion channel function is the patch-clamp technique.[9][10] This method allows for the direct measurement of ionic currents flowing through individual channels in a cell membrane.
I. Cell Preparation
-
Cell Culture: Culture mammalian cell lines (e.g., CHO or HEK cells) stably expressing the specific ion channel subtype of interest.
-
Cell Dissociation: For primary cells like ventricular myocytes, enzymatic dissociation is required to obtain single cells.
-
Plating: Plate the cells onto glass coverslips at a suitable density for patch-clamp recording.
II. Electrophysiological Recording
-
Solutions:
-
External Solution (aCSF): Contains physiological concentrations of ions such as NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. The pH should be adjusted to 7.4.
-
Internal Solution (Pipette Solution): Contains ions that mimic the intracellular environment, such as KCl, MgCl2, EGTA, and HEPES, with the pH adjusted to 7.3.
-
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries using a micropipette puller to achieve a resistance of 4–8 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior (whole-cell configuration).
-
-
Voltage Clamp: Use a patch-clamp amplifier to control the membrane potential of the cell and record the resulting ionic currents.
III. Data Acquisition and Analysis
-
Eliciting Currents: Apply specific voltage protocols to activate the ion channels of interest. For example, to study voltage-gated sodium channels, a series of depolarizing voltage steps from a holding potential of -90 mV can be used.
-
Drug Application: Perfuse the external solution containing varying concentrations of this compound over the cell.
-
Data Recording: Record the peak inward or outward current at each tetracaine concentration.
-
IC50 Calculation: Plot the percentage of current inhibition against the logarithm of the tetracaine concentration. Fit the data to a dose-response curve to determine the IC50 value.
Figure 1: Experimental workflow for determining ion channel specificity using patch-clamp electrophysiology.
Signaling Pathway of Tetracaine Action
Tetracaine, being a lipid-soluble molecule, can readily cross the cell membrane.[1] Its primary mechanism of action involves binding to a specific site within the pore of the voltage-gated sodium channel.[1] This binding stabilizes the channel in an inactivated state, preventing the influx of sodium ions that is necessary for the depolarization phase of an action potential.
Figure 2: Signaling pathway of this compound's anesthetic action.
Conclusion
The presented data clearly demonstrates that this compound exhibits a significant degree of specificity for voltage-gated sodium channels, with substantially higher potency compared to its effects on calcium and potassium channels. This specificity is the foundation of its clinical efficacy as a local anesthetic. The detailed experimental protocol provides a standardized framework for researchers to validate these findings and to assess the ion channel selectivity of novel compounds in drug discovery and development. A thorough understanding of a compound's interaction with a range of ion channels is essential for predicting its therapeutic potential and identifying potential safety liabilities.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Synergistic Interaction and Binding Efficiency of this compound (Anesthetic Drug) with Anionic Surfactants in the Presence of NaCl Solution Using Surface Tension and UV–Visible Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. nanion.de [nanion.de]
- 5. Electrophysiological effects of tetracaine in single guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three independent mechanisms contribute to tetracaine inhibition of cardiac calcium release channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subunit and frequency-dependent inhibition of Acid Sensing Ion Channels by local anesthetic tetracaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, allosteric RyR calcium channel blocker (CAS 136-47-0) | Abcam [abcam.com]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Patch Clamp Protocol [labome.com]
Safety Operating Guide
Proper Disposal of Tetracaine Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of Tetracaine Hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements. The following procedures are synthesized from safety data sheets and general laboratory guidelines, as specific, citable experimental protocols for disposal are not publicly available.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound waste are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Respiratory Protection: A dust respirator or a self-contained breathing apparatus (SCBA) should be used, especially when handling the solid form to avoid inhalation of dust particles.[1][2]
-
Eye Protection: Safety goggles or a face shield are mandatory to prevent eye contact.[2][3]
-
Hand Protection: Impervious gloves must be worn to avoid skin contact.[2][3]
-
Body Protection: A lab coat or impervious protective clothing is necessary to protect against accidental spills.[3][4]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] An eyewash station and safety shower must be readily accessible.[3]
II. Step-by-Step Disposal Procedure
The disposal of this compound waste must be handled in accordance with local, state, and federal regulations.[2][3][4][5] The following steps outline the recommended procedure:
Step 1: Waste Identification and Segregation
-
Identify all waste containing this compound, including pure substance, contaminated labware (e.g., vials, syringes, slides), and solutions.[6][7]
-
Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous waste.[6]
Step 2: Containerization
-
Use a dedicated, properly labeled, and sealed container for the collection of this compound waste.[1][8] The container should be made of a material compatible with the waste.
-
For solid waste, a securely sealed container is required.[1] For liquid waste, use a leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and include the name "this compound."[8]
Step 3: On-Site Storage
-
Store the waste container in a designated, secure, and well-ventilated satellite accumulation area.[4][8]
-
The storage area should be away from incompatible materials.[2]
Step 4: Final Disposal
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The two main options for final disposal are:
-
Incineration: This is the preferred method. The this compound should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][2]
-
Landfill: In some cases, disposal in a licensed landfill that accepts chemical and pharmaceutical waste may be an option.[4] However, this should only be considered if incineration is not feasible and is permitted by local regulations.
Important Considerations:
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[1][4][9] This can harm the aquatic environment.[4]
-
Empty Containers: Empty containers that once held this compound should be treated as hazardous waste and disposed of as unused product, unless they have been triple-rinsed with an appropriate solvent.[1][7] The rinsate should be collected and disposed of as hazardous waste.[7]
-
Spills: In the event of a spill, avoid creating dust.[1] Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[1] Prevent the spill from entering drains.[1]
III. Quantitative Data and Disposal Method Summary
No specific quantitative limits for the disposal of this compound were found in the provided search results. The following table summarizes the qualitative aspects of the recommended disposal methods.
| Disposal Method | Description | Key Considerations |
| Incineration | Dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber.[1][2] | This is the most recommended and environmentally sound method. Requires a licensed waste disposal service. |
| Landfill | Burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes.[4] | Should only be used if incineration is not an option and is permitted by regulations. Requires a licensed waste disposal service. |
| Sewer Disposal | PROHIBITED | Do not let the product enter drains.[1][4][9] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. spectrumrx.com [spectrumrx.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. caelo.de [caelo.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
